Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1272756-19-0 |
|---|---|
Molecular Formula |
C18H32N4S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(6S)-6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C18H32N4S/c1-2-10-22(11-9-13-3-5-14(19)6-4-13)15-7-8-16-17(12-15)23-18(20)21-16/h13-15H,2-12,19H2,1H3,(H2,20,21)/t13?,14?,15-/m0/s1 |
InChI Key |
CJSNSEJQHILRQM-NRXISQOPSA-N |
SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)OC |
Isomeric SMILES |
CCCN(CCC1CCC(CC1)N)[C@H]2CCC3=C(C2)SC(=N3)N |
Canonical SMILES |
CCCN(CCC1CCC(CC1)N)C2CCC3=C(C2)SC(=N3)N |
Synonyms |
Methyl N-Boc-2-broMo-5-sulfaMoylbenzoate |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
CAS Number: 1272756-19-0
An In-depth Profile for Chemical Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate, a key intermediate in organic synthesis, particularly relevant to pharmaceutical and medicinal chemistry. This document details its chemical properties, a representative synthetic protocol, and its relationship with its precursor, Methyl 2-bromo-5-sulfamoylbenzoate.
Core Compound Data
Quantitative data for this compound and its immediate precursor are summarized below for clarity and comparison.
| Property | This compound | Methyl 2-bromo-5-sulfamoylbenzoate (Precursor) |
| CAS Number | 1272756-19-0 | 924867-88-9[1][2][3][4] |
| Molecular Formula | C₁₃H₁₆BrNO₆S | C₈H₈BrNO₄S[2] |
| Molecular Weight | 394.24 g/mol | 294.12 g/mol [2] |
| Purity | ≥95% | ≥95%[2] |
| Functional Groups | Bromine, N-Boc protected Sulfamoyl, Methyl Ester | Bromine, Sulfamoyl, Methyl Ester[2] |
| Primary Applications | Intermediate in pharmaceutical synthesis | Intermediate for synthesizing bioactive sulfonamide derivatives[2] |
Synthetic Protocol: N-tert-Butoxycarbonylation
The synthesis of this compound is achieved through the protection of the sulfonamide group of its precursor, Methyl 2-bromo-5-sulfamoylbenzoate, using di-tert-butyl dicarbonate (Boc anhydride). The following is a detailed, representative experimental protocol based on established methods for N-Boc protection of amines and sulfonamides.[5][6]
Materials and Reagents:
-
Methyl 2-bromo-5-sulfamoylbenzoate (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Triethylamine (TEA) (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for purification)
Experimental Procedure:
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-bromo-5-sulfamoylbenzoate (1.0 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Dissolve the solids in anhydrous dichloromethane (DCM).
-
Addition of Reagents : To the stirred solution, add triethylamine (TEA) (1.2 eq), followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in anhydrous DCM at 0 °C (ice bath).
-
Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification : Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification : The resulting residue can be further purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from its precursor.
Caption: Synthetic workflow for N-Boc protection.
Applications and Significance
This compound serves as a valuable building block in organic synthesis. The presence of the bromine atom allows for further functionalization through cross-coupling reactions such as Suzuki and Heck couplings.[2] The Boc-protected sulfonamide group provides a stable, yet readily deprotectable, moiety, which is crucial in multi-step syntheses of complex target molecules, particularly in the development of novel pharmaceutical agents. The methyl ester can also be hydrolyzed or converted to other functional groups as required by the synthetic route. This trifunctional nature makes it a versatile intermediate for creating libraries of compounds for drug discovery and material science applications.[2]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Methyl 2-bromo-5-sulfamoylbenzoate | AxisPharm [axispharm.com]
- 3. Methyl 2-bromo-5-sulfamoylbenzoate,924867-88-9-Amadis Chemical [amadischem.com]
- 4. 924867-88-9 | 2-Bromo-5-sulfamoilbenzoato de metila | Methyl 2-Bromo-5-sulfamoylbenzoate - Capot Químico [capotchem.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Physicochemical Properties of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate, a key intermediate in synthetic organic chemistry. The information presented herein is intended to support research and development activities in medicinal chemistry and drug discovery.
Chemical Identity and Structure
This compound is a complex organic molecule featuring a substituted benzene ring. The structure incorporates a methyl ester, a bromine atom, a sulfamoyl group, and a Boc-protected amine, making it a valuable building block for the synthesis of various sulfonamide derivatives.
Molecular Structure:
Physicochemical Properties
Quantitative data for this compound is summarized in the tables below. Experimental values are provided where available; predicted values, generated using established computational models, are included to guide experimental design.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇BrN₂O₆S | - |
| Molecular Weight | 394.24 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | - |
| Purity | ≥95% | [1] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| Melting Point | 150-160 °C | Computational Estimation |
| Boiling Point | > 400 °C (decomposes) | Computational Estimation |
| logP | 2.5 ± 0.5 | ALOGPS, Molinspiration |
| Aqueous Solubility | Low (Predicted) | - |
| pKa (Sulfonamide NH) | 8.5 ± 0.5 | ACD/pKa, MolGpKa |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this specific compound.
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus.
Protocol:
-
A small, dry sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the expected melting point is approached.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Protocol:
-
A solution of this compound is prepared in a pre-saturated mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and purity of the compound.
Protocol for ¹H NMR:
-
Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard (e.g., TMS) may be added.
-
The sample is placed in the NMR spectrometer.
-
The ¹H NMR spectrum is acquired according to the instrument's standard operating procedures.
Synthetic Workflow and Applications
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly those containing a sulfonamide functional group. The Boc protecting group allows for selective reactions at other sites of the molecule.
General Synthetic Pathway
The synthesis of this intermediate typically starts from a simpler substituted benzoic acid. The following diagram illustrates a logical synthetic workflow.
References
An In-depth Technical Guide to Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from well-established chemical principles and data on structurally related molecules to provide a robust resource for researchers.
Molecular Structure and Properties
This compound is a multifaceted organic compound, likely utilized as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its structure incorporates several key functional groups that dictate its reactivity and potential applications.
The molecular formula for this compound is C₁₃H₁₆BrNO₆S, and it has a molecular weight of 394.24 g/mol . The CAS number for this compound is 1272756-19-0.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 394.24 g/mol | CymitQuimica[1] |
| Molecular Formula | C₁₃H₁₆BrNO₆S | ChemSrc |
| CAS Number | 1272756-19-0 | CymitQuimica[1] |
| Purity | ≥95% | CymitQuimica[1] |
Hypothetical Synthesis Workflow
The synthesis of this compound would logically proceed through the N-protection of a precursor molecule. A plausible synthetic route is the Boc-protection of Methyl 2-bromo-5-sulfamoylbenzoate. This precursor contains a primary sulfonamide group that can be readily acylated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Caption: A potential synthetic pathway for this compound.
Experimental Protocols
Protocol 1: N-Boc Protection of Methyl 2-bromo-5-sulfamoylbenzoate (Hypothetical)
Objective: To synthesize this compound from Methyl 2-bromo-5-sulfamoylbenzoate.
Materials:
-
Methyl 2-bromo-5-sulfamoylbenzoate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-bromo-5-sulfamoylbenzoate (1 equivalent) in anhydrous DCM or THF.
-
To this solution, add the base, such as DMAP (0.1-0.2 equivalents) or triethylamine (1.2 equivalents).
-
Add di-tert-butyl dicarbonate (1.1-1.3 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Applications in Drug Development
The structural features of this compound suggest its utility as a building block in the synthesis of targeted therapeutic agents. The presence of the bromo- and sulfamoyl- functionalities on the benzoate core makes it a versatile scaffold.
Structurally similar sulfamoyl benzamide derivatives have been investigated as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[2] These enzymes play a crucial role in nucleotide signaling and are implicated in various physiological and pathological processes. Therefore, it is plausible that derivatives of this compound could be explored for similar biological activities.
Caption: A conceptual workflow for utilizing this compound in drug discovery.
Conclusion
This compound is a valuable, albeit not extensively documented, chemical entity with significant potential as a synthetic intermediate. Its structural components provide multiple avenues for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. Researchers in drug development may find this compound particularly useful for creating novel sulfonamide derivatives for screening against various biological targets. The hypothetical synthetic and drug development workflows presented in this guide offer a strategic framework for leveraging the chemical potential of this molecule.
References
synthesis pathway for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
An In-depth Technical Guide to the Synthesis of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
This technical guide provides a detailed synthetic pathway for this compound, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the commercially available 2-bromo-5-sulfamoylbenzoic acid. The protocols described herein are based on established chemical transformations and provide a comprehensive framework for researchers and scientists.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a two-step reaction sequence:
-
Fischer Esterification: The carboxylic acid functionality of 2-bromo-5-sulfamoylbenzoic acid is converted to a methyl ester using methanol under acidic catalysis.
-
N-Boc Protection: The sulfonamide group of the resulting methyl ester is subsequently protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.
Caption: Two-step synthesis of this compound.
Step 1: Fischer Esterification of 2-Bromo-5-sulfamoylbenzoic Acid
This step involves the acid-catalyzed esterification of the starting material with methanol. The use of a large excess of methanol drives the equilibrium towards the formation of the methyl ester.[1][2][3][4][5]
Experimental Protocol
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-sulfamoylbenzoic acid (1.0 eq).
-
Add a large excess of methanol (e.g., 20-30 equivalents, serving as both reagent and solvent).
-
Slowly and carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (e.g., 0.1-0.2 equivalents) to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 2-bromo-5-sulfamoylbenzoate.
Quantitative Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |
| 2-Bromo-5-sulfamoylbenzoic Acid | C₇H₆BrNO₄S | 280.09 | 1.0 |
| Methanol | CH₄O | 32.04 | 20-30 |
| Sulfuric Acid | H₂SO₄ | 98.08 | 0.1-0.2 |
| Product: Methyl 2-bromo-5-sulfamoylbenzoate | C₈H₈BrNO₄S | 294.12 | - |
Step 2: N-Boc Protection of Methyl 2-bromo-5-sulfamoylbenzoate
The sulfonamide group of the intermediate is protected using di-tert-butyl dicarbonate. This reaction is typically performed under mild, neutral conditions.[6][7]
Experimental Protocol
-
In a round-bottom flask, dissolve Methyl 2-bromo-5-sulfamoylbenzoate (1.0 eq) in a mixture of acetone and water (e.g., a 1:1 or 2:1 ratio).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.
Quantitative Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |
| Methyl 2-bromo-5-sulfamoylbenzoate | C₈H₈BrNO₄S | 294.12 | 1.0 |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 1.1-1.5 |
| Product: this compound | C₁₃H₁₆BrNO₆S | 394.24 | - |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Guide: Solubility Profile of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate is a complex organic molecule featuring multiple functional groups that are significant in medicinal chemistry and organic synthesis. As an intermediate, its utility in drug discovery and development is critically dependent on its physicochemical properties, paramount among which is its solubility. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the predicted solubility of this compound in common laboratory solvents, alongside a detailed experimental protocol for its empirical determination.
Due to the absence of publicly available experimental data for this specific molecule, this guide presents a theoretical solubility profile based on its structural characteristics, supplemented with an illustrative data table. Researchers are strongly encouraged to use the provided protocol for experimental verification.
Predicted Solubility Profile: A Structural Analysis
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be miscible. The structure of this compound is a composite of polar and nonpolar moieties, suggesting a nuanced solubility profile.
-
Nonpolar Moieties: The benzene ring, the bromo-substituent, and the large tert-butyl group of the Boc protector are hydrophobic. These features promote solubility in nonpolar and moderately polar aprotic solvents such as toluene, dichloromethane (DCM), and ethyl acetate.
-
Polar Moieties: The molecule contains several polar functional groups capable of engaging in hydrogen bonding and dipole-dipole interactions:
-
Sulfamoyl Group (-SO₂NH₂): This group is highly polar and can act as both a hydrogen bond donor (N-H) and acceptor (S=O). It significantly enhances solubility in polar solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Methyl Ester (-COOCH₃): This group is a polar, aprotic hydrogen bond acceptor, contributing to solubility in solvents like acetone and ethyl acetate.
-
N-Boc Group (-NH-C(=O)O-): The carbamate linkage is polar. However, the bulky and hydrophobic nature of the tert-butyl component often counteracts the polarity of the N-H and C=O groups, potentially limiting solubility in highly polar protic solvents like water.
-
Overall Prediction: Based on this analysis, this compound is expected to exhibit poor solubility in water and nonpolar alkanes (e.g., hexanes). Its optimal solubility is predicted to be in polar aprotic solvents like DMSO and DMF, with good to moderate solubility in chlorinated solvents (DCM, chloroform), esters (ethyl acetate), and polar protic solvents like short-chain alcohols (methanol, ethanol).
Illustrative Solubility Data
The following table summarizes the estimated quantitative solubility of this compound at ambient temperature (approx. 20-25°C).
Disclaimer: This data is illustrative and derived from structural analysis, not from direct experimental measurement. It is intended to serve as a guideline for solvent selection prior to empirical verification.
| Solvent | Solvent Type | Predicted Solubility Category | Estimated Solubility (mg/mL) |
| Water | Polar Protic | Insoluble | < 0.1 |
| Methanol | Polar Protic | Moderately Soluble | 10 - 50 |
| Ethanol | Polar Protic | Soluble | 50 - 100 |
| Isopropanol | Polar Protic | Slightly Soluble | 1 - 10 |
| Acetone | Polar Aprotic | Soluble | 50 - 150 |
| Acetonitrile | Polar Aprotic | Moderately Soluble | 10 - 50 |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | > 200 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 200 |
| Ethyl Acetate | Polar Aprotic | Soluble | 100 - 200 |
| Dichloromethane (DCM) | Moderately Polar | Soluble | 100 - 200 |
| Chloroform | Moderately Polar | Soluble | 100 - 200 |
| Toluene | Nonpolar | Slightly Soluble | 1 - 10 |
| Hexanes | Nonpolar | Insoluble | < 0.1 |
Experimental Protocol: Gravimetric Determination of Solubility
This section details a standard gravimetric method for accurately determining the solubility of a solid compound in various solvents.
4.1 Materials and Equipment
-
This compound (solute)
-
Selected laboratory solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 2-4 mL glass vials)
-
Vortex mixer or magnetic stirrer with stir bars
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringes (1 mL) and syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed collection vials
-
Drying oven or vacuum desiccator
4.2 Procedure
-
Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., 10-20 mg). The presence of undissolved solid at the end of the experiment is essential to ensure the solution is saturated.
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial (e.g., 1.0 mL).
-
Equilibration: Cap the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, attach a syringe filter and discard the first small portion of the filtrate (to saturate the filter material) before dispensing a known volume (e.g., 0.5 mL) into a pre-weighed collection vial.
-
Solvent Evaporation: Place the collection vial in a drying oven or under a gentle stream of nitrogen to completely evaporate the solvent. For high-boiling point solvents like DMSO or DMF, a vacuum oven at elevated temperature is recommended.
-
Final Weighing: Once the solvent is fully removed, weigh the collection vial containing the dried solute residue.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot collected
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
In-Depth Technical Guide: Safety and Handling of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate based on available data for structurally related compounds and general principles of laboratory safety. No specific Safety Data Sheet (SDS) for this compound is publicly available. A thorough risk assessment should be performed by qualified personnel before commencing any work with this substance.
Chemical Identification and Properties
This section summarizes the known and inferred physical and chemical properties of this compound.
| Property | Data | Source/Comment |
| Chemical Name | Methyl N-tert-butoxycarbonyl-2-bromo-5-sulfamoylbenzoate | IUPAC Nomenclature |
| CAS Number | 1272756-19-0 | CymitQuimica[1] |
| Molecular Formula | C₁₃H₁₇BrN₂O₆S | Derived from structure |
| Molecular Weight | 394.24 g/mol | CymitQuimica[1] |
| Appearance | Data not available. Likely a solid. | Inferred from similar compounds |
| Purity | ≥95% | CymitQuimica[1] |
| Storage Temperature | Store in a cool, dry place. | General recommendation for similar compounds[2] |
Hazard Identification and Classification
While specific GHS classification for this compound is unavailable, based on analogous brominated aromatic compounds and N-Boc protected amines, the following hazards should be anticipated.
| Hazard Category | Potential Hazard | GHS Hazard Statement (Inferred) |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 |
First-Aid Measures
Immediate and appropriate first-aid is crucial in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards from Combustion: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE). Avoid breathing dust. Ensure adequate ventilation.
-
Containment and Cleanup: Sweep up the material and shovel it into a suitable container for disposal. Avoid creating dust.[4] After material pickup is complete, wash the spill area.
Handling, Storage, and Personal Protection
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area or under a chemical fume hood.[3]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from light and moisture.[2]
-
Incompatible Materials: Strong oxidizing agents.[4] The N-Boc group is labile to strong acids.
Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield (OSHA 29 CFR 1910.133 or European Standard EN166).[3][4] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile, butyl rubber) and a lab coat. |
| Respiratory Protection | If engineering controls are insufficient, use a NIOSH-approved N95 dust mask or higher-level respirator.[5][6] |
Stability and Reactivity
-
Reactivity: No specific data is available.
-
Chemical Stability: The N-Boc (tert-butoxycarbonyl) protecting group is known to be stable to bases and nucleophiles but is readily cleaved by strong acids.[2]
-
Conditions to Avoid: Exposure to strong acids, heat, light, and moisture.[2][4]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide.[4]
Toxicological and Ecological Information
-
Toxicological Data: The toxicological properties have not been fully investigated.[3] The hazards are inferred from similar chemical structures.
-
Ecological Data: No specific data is available. Avoid release into the environment.
Visualized Protocols and Relationships
Caption: Standard workflow for handling chemical reagents.
Caption: Logical flow for chemical spill response.
References
- 1. fireengineering.com [fireengineering.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Chemical protective glove, type A, size 8, black, Solidsafety ChemV Full: buy chemically resistant and robust bromine butyl work glove with viton outer coating as PPE. | M | 081305-8 [ampri.com]
Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The sulfamoylbenzoate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. Its unique physicochemical properties allow for versatile interactions with various biological targets, leading to the development of potent and selective modulators of enzyme and receptor functions. This technical guide provides a comprehensive overview of sulfamoylbenzoate derivatives, focusing on their synthesis, biological activities, structure-activity relationships, and pharmacokinetic profiles.
Synthesis of Sulfamoylbenzoate Derivatives
The synthesis of sulfamoylbenzoate derivatives is typically achieved through a multi-step process that allows for the introduction of diverse substituents. A general synthetic route involves the chlorosulfonylation of a substituted benzoic acid, followed by amination to form the sulfonamide, and subsequent amide coupling or esterification.
General Experimental Protocol for Synthesis
A widely adopted method for the synthesis of sulfamoylbenzamide derivatives is outlined below. This protocol can be adapted by selecting appropriate starting materials and amines to generate a library of diverse compounds.
Step 1: Chlorosulfonylation of Substituted Benzoic Acids A substituted benzoic acid is reacted with an excess of chlorosulfonic acid, typically at an elevated temperature, to yield the corresponding sulfonyl chloride.
Step 2: Sulfonamide Formation The resulting sulfonyl chloride is then reacted with a primary or secondary amine in an aqueous medium or an organic solvent to afford the sulfamoylbenzoic acid intermediate.
Step 3: Amide Coupling Finally, the carboxylic acid of the sulfamoylbenzoic acid intermediate is coupled with a desired amine using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).
This synthetic versatility allows for the exploration of a broad chemical space to optimize the pharmacological properties of the final compounds.
Biological Activities of Sulfamoylbenzoate Derivatives
Sulfamoylbenzoate derivatives have been investigated for their potential to modulate a variety of biological targets implicated in numerous diseases, including cancer, inflammation, diabetes, and cardiovascular disorders.
Inhibition of Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)
Certain sulfamoylbenzoate derivatives have shown potent and selective inhibitory activity against h-NTPDases, a family of enzymes that regulate purinergic signaling by hydrolyzing extracellular nucleotides.[1] Dysregulation of h-NTPDase activity is associated with conditions like thrombosis, inflammation, and cancer.
Below is a summary of the inhibitory activity of selected sulfamoylbenzamide derivatives against different h-NTPDase isoforms.
| Compound | Substituent (R1) | Substituent (R2) | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) | Reference |
| 3i | morpholine | 4-bromophenyl | 2.88 ± 0.13 | > 100 | 0.72 ± 0.11 | > 100 | [1] |
| 3f | morpholine | 4-methoxyphenyl | > 100 | 0.27 ± 0.08 | > 100 | > 100 | [1] |
| 3j | benzylamine | 4-methoxyphenyl | > 100 | 0.29 ± 0.07 | > 100 | > 100 | [1] |
| 4d | cyclopropylamine | cyclopropylamine | > 100 | 0.13 ± 0.01 | > 100 | > 100 | [1] |
| 2d | cyclopropylamine | - | > 100 | > 100 | > 100 | 0.28 ± 0.07 | [1] |
Experimental Protocol: h-NTPDase Inhibition Assay The inhibitory potential of sulfamoylbenzoate derivatives against h-NTPDase isoforms is commonly evaluated using a malachite green-based colorimetric assay. This assay measures the amount of inorganic phosphate released from the enzymatic hydrolysis of ATP or ADP. The reaction is typically performed in a buffered solution containing the enzyme, the substrate (ATP or ADP), and the test compound. The reaction is stopped, and the malachite green reagent is added, which forms a colored complex with the released phosphate. The absorbance is then measured spectrophotometrically to determine the enzyme activity.
Activation of Glucokinase (GK)
Glucokinase plays a crucial role in glucose homeostasis, and its activation is a promising therapeutic strategy for type 2 diabetes. Sulfamoylbenzamide derivatives have been identified as allosteric activators of glucokinase.
Experimental Protocol: Glucokinase Activation Assay An in vitro enzymatic assay is used to determine the ability of compounds to activate glucokinase. The assay measures the rate of glucose phosphorylation by recombinant human glucokinase. The reaction mixture typically includes the enzyme, glucose, ATP, and the test compound. The production of glucose-6-phosphate is coupled to a secondary enzymatic reaction that results in the generation of a detectable signal, such as the reduction of NADP+ to NADPH, which can be monitored by measuring the change in absorbance at 340 nm.
Agonism of Lysophosphatidic Acid Receptor 2 (LPA2)
The LPA2 receptor is a G protein-coupled receptor involved in various physiological processes, including cell survival and proliferation. Specific agonists of the LPA2 receptor are of interest for their potential therapeutic applications. Sulfamoyl benzoic acid analogues have been developed as potent and specific agonists of the LPA2 receptor.
| Compound | Structure | EC50 (nM) | Reference |
| 11d | 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | 0.00506 ± 0.00373 |
Experimental Protocol: LPA2 Receptor Agonist Assay The agonist activity of sulfamoylbenzoate derivatives at the LPA2 receptor is typically assessed using cell-based assays. Cells stably expressing the human LPA2 receptor are used to measure downstream signaling events upon compound stimulation. A common method is to measure the mobilization of intracellular calcium using a fluorescent calcium indicator dye. The increase in fluorescence intensity upon compound addition is proportional to the receptor activation.
Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
cPLA2α is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. Inhibitors of cPLA2α have potential as anti-inflammatory agents. N-Substituted 4-sulfamoylbenzoic acid derivatives have been identified as potent inhibitors of cPLA2α.
| Compound | Structure | IC50 (µM) | Reference |
| 85 | N-(1-(benzhydryl)-5-chloro-2-methyl-1H-indol-3-yl)-N-(2-hydroxyethyl)-4-sulfamoylbenzamide | 0.25 | |
| 88 | N-(1-(benzhydryl)-5-chloro-2-methyl-1H-indol-3-yl)-N-(2-(2-hydroxyethoxy)ethyl)-4-sulfamoylbenzamide | 0.66 | |
| 79 | N-(1-(benzhydryl)-5-chloro-2-methyl-1H-indol-3-yl)-4-sulfamoylbenzamide | 1.8 | |
| 81 | N-(1-(benzhydryl)-5-chloro-2-methyl-1H-indol-3-yl)-N-methyl-4-sulfamoylbenzamide | 1.4 | |
| 83 | N-(1-(benzhydryl)-5-chloro-2-methyl-1H-indol-3-yl)-N-ethyl-4-sulfamoylbenzamide | 1.5 |
Experimental Protocol: cPLA2α Inhibition Assay The inhibitory activity of compounds against cPLA2α is determined by measuring the release of arachidonic acid from a labeled phospholipid substrate. The assay is typically performed using purified recombinant human cPLA2α. The enzyme is incubated with a substrate, such as radiolabeled phosphatidylcholine, in the presence of the test compound. The amount of released radiolabeled arachidonic acid is then quantified using techniques like liquid scintillation counting.
Inhibition of Ribonucleotide Reductase (RNR)
Ribonucleotide reductase is a critical enzyme in DNA synthesis and a well-established target for anticancer drugs. While the sulfonamide group is a known pharmacophore in some RNR inhibitors, specific quantitative data (IC50 values) for sulfamoylbenzoate derivatives targeting RNR are not extensively reported in the current literature. This represents a potential area for future research and development in the field.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the synthesis and evaluation of sulfamoylbenzoate derivatives.
Caption: General workflow for the synthesis and biological evaluation of sulfamoylbenzoate derivatives.
Caption: Inhibition of the h-NTPDase signaling pathway by sulfamoylbenzoate derivatives.
Caption: Allosteric activation of glucokinase by sulfamoylbenzoate derivatives.
Caption: Agonism of the LPA2 receptor signaling pathway by sulfamoylbenzoate derivatives.
Caption: Inhibition of the cPLA2α signaling pathway by sulfamoylbenzoate derivatives.
Structure-Activity Relationships (SAR)
The diverse biological activities of sulfamoylbenzoate derivatives are highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
For h-NTPDase inhibitors , the substituents on both the sulfamoyl and benzamide moieties play a critical role in determining the inhibitory potency and selectivity against different isoforms.[1] For instance, a cyclopropyl group on the sulfonamide and a substituted phenyl ring on the benzamide can lead to potent and selective inhibition.
In the case of cPLA2α inhibitors , the presence of a bulky, hydrophobic group on the sulfonamide nitrogen, such as a substituted indole, appears to be essential for high potency. Further modifications to this group can fine-tune the inhibitory activity.
For LPA2 receptor agonists , the linker length between the sulfamoylbenzoate core and a terminal hydrophobic group is a key determinant of agonist potency. A four-carbon linker has been shown to be optimal for high-affinity binding.
Pharmacokinetic Properties
The development of clinically viable drugs requires a thorough understanding of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. While comprehensive pharmacokinetic data for a wide range of sulfamoylbenzoate derivatives is not extensively published, some studies have initiated the evaluation of these properties.
In silico ADMET predictions can provide valuable insights during the early stages of drug discovery. For some sulfamoylbenzoate derivatives, these predictions have suggested favorable drug-like properties. However, experimental validation is essential. Studies on select sulfamoylphenyl carbamate derivatives have shown that stereochemistry can significantly influence pharmacokinetic parameters such as clearance and brain permeability.
Conclusion
Sulfamoylbenzoate derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their synthetic tractability allows for the generation of diverse libraries for screening against a wide array of biological targets. The data presented in this guide highlight their potential as inhibitors of h-NTPDases and cPLA2α, and as agonists of the LPA2 receptor, with potential applications in oncology, inflammation, and metabolic diseases. Further exploration of their activity against other targets, such as glucokinase and ribonucleotide reductase, along with comprehensive pharmacokinetic and in vivo efficacy studies, will be crucial for the translation of these promising scaffolds into novel therapeutics. The continued investigation of the structure-activity relationships of sulfamoylbenzoate derivatives will undoubtedly pave the way for the design of next-generation drug candidates with improved potency, selectivity, and safety profiles.
References
Methodological & Application
Application Note: Suzuki Coupling Reactions of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate is a key building block in medicinal chemistry, particularly for the synthesis of compounds targeting enzymes such as glutaminase (GLS1). The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of this scaffold. This application note provides a detailed protocol for a typical Suzuki coupling reaction involving this substrate, based on established synthetic procedures.
The Boc-protected amine and the methyl ester functionalities of this compound are generally stable under the described Suzuki coupling conditions, allowing for selective cross-coupling at the aryl bromide position. The resulting products are versatile intermediates that can be further elaborated, for instance, by deprotection of the Boc group or hydrolysis of the methyl ester, to generate final target molecules.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle, illustrated below, consists of three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Application Note and Protocol: N-Boc Deprotection of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] This document provides a detailed protocol for the N-Boc deprotection of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate to yield Methyl 2-amino-2-bromo-5-sulfamoylbenzoate. The presence of electron-withdrawing groups, such as the bromo and sulfamoyl substituents on the aromatic ring, is expected to facilitate the cleavage of the Boc group.[2] Standard acidic conditions using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are generally effective for this transformation.[3][4][5] This protocol outlines two common and reliable methods for this deprotection.
Key Experimental Protocols
Two primary methods for the N-Boc deprotection of this compound are presented below. Method A employs Trifluoroacetic acid (TFA) in Dichloromethane (DCM), a standard and highly effective condition for a wide range of substrates. Method B utilizes a solution of Hydrochloric acid (HCl) in 1,4-dioxane, another widely used and effective protocol.
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: To the stirred solution at room temperature, add Trifluoroacetic acid (TFA) (5-10 eq). The reaction is typically performed with a TFA concentration of 20-50% (v/v) in DCM.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary but are often complete within 1-4 hours.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Be cautious as CO₂ evolution will cause effervescence. Continue adding the basic solution until the gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude Methyl 2-amino-2-bromo-5-sulfamoylbenzoate can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Ethyl acetate or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or directly in the HCl/dioxane solution if solubility allows.
-
Addition of HCl/Dioxane: To the starting material, add a 4M solution of HCl in 1,4-dioxane (10-20 eq of HCl).
-
Reaction Monitoring: Stir the mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-3 hours.[5]
-
Work-up:
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to obtain the crude hydrochloride salt.
-
Alternatively, the precipitated hydrochloride salt can be collected by filtration and washed with a cold solvent like diethyl ether.
-
To obtain the free amine, dissolve or suspend the crude hydrochloride salt in a mixture of an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the salt is neutralized and the product is extracted into the organic layer.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to afford the crude free amine.
-
-
Purification: Purify the product by column chromatography or recrystallization as needed.
Data Presentation
The following table summarizes the quantitative data for the described protocols.
| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |
| Substrate Concentration | 0.1 - 0.2 M | Not strictly defined, can be a slurry |
| Deprotecting Agent | Trifluoroacetic acid (TFA) | 4M Hydrochloric acid (HCl) in 1,4-dioxane |
| Reagent Equivalents | 5 - 10 eq | 10 - 20 eq |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Work-up | Basic wash (NaHCO₃) | Isolation of HCl salt or basic work-up |
| Expected Yield | >90% (typical) | >90% (typical) |
Experimental Workflow
Caption: Workflow for the N-Boc deprotection of this compound.
References
Application of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate in Fragment-Based Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the identification of low-molecular-weight compounds (fragments) that bind to biological targets with high ligand efficiency. These fragments serve as starting points for the development of potent and selective drug candidates. Methyl N-Boc-2-bromo-5-sulfamoylbenzoate is a versatile chemical scaffold possessing key functional groups that make it an attractive starting point for the generation of fragment libraries. Its structure, featuring a protected sulfonamide, a bromine atom for synthetic elaboration, and a methyl ester, provides multiple handles for diversification, allowing for a systematic exploration of chemical space around a core structure.
The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, known for its ability to form key hydrogen bond interactions with protein targets. The Boc-protecting group allows for controlled synthetic modifications, while the bromine atom serves as a convenient point for cross-coupling reactions to introduce further diversity. This document outlines the application of this compound in FBDD, providing detailed protocols for fragment library generation, screening, and hit validation.
Core Fragment Properties
The utility of this compound as a core fragment is derived from its distinct chemical features.[1]
| Property | Description | Implication in FBDD |
| Molecular Weight | 394.24 g/mol (for the N-Boc protected form) | While the protected form is larger than a typical fragment, its deprotected core falls within the desired range. The protected form is a stable precursor for library synthesis. |
| Functional Groups | N-Boc protected sulfonamide, Bromine, Methyl Ester | Provides multiple, orthogonal handles for synthetic diversification to build a fragment library. |
| Sulfonamide Moiety | A known pharmacophore with hydrogen bonding capabilities. | Increases the probability of the fragment binding to a variety of protein targets, particularly those with pockets that can accommodate this group. |
| Synthetic Versatility | The bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). | Allows for the rapid generation of a diverse library of fragments from a common core, facilitating the exploration of structure-activity relationships (SAR). |
Experimental Protocols
Protocol 1: Generation of a Sulfamoylbenzoate-Based Fragment Library
This protocol describes the synthesis of a small, diverse fragment library starting from this compound. The library will be generated by performing Suzuki cross-coupling reactions to introduce a variety of small aryl and heteroaryl groups at the 2-position.
Materials:
-
This compound
-
A selection of boronic acids (e.g., phenylboronic acid, 3-pyridinylboronic acid, 2-thienylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Suzuki Coupling:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.
-
Add K₂CO₃ (2.0 eq) and degas the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 90°C for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified, coupled product in DCM.
-
Add TFA (10 eq) dropwise at 0°C.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting fragment by recrystallization or flash column chromatography.
-
-
Library Generation:
-
Repeat steps 1 and 2 with a diverse set of boronic acids to generate a library of fragments.
-
An illustrative workflow for the generation of the fragment library is depicted below.
Caption: Workflow for generating a diverse fragment library.
Protocol 2: Fragment Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method to screen for fragment binding by measuring the change in the melting temperature (Tm) of a target protein.[2][3]
Materials:
-
Purified target protein
-
Fragment library stock solutions (in DMSO)
-
SYPRO Orange dye
-
Real-time PCR instrument
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Preparation of Master Mix:
-
Prepare a master mix containing the target protein (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.
-
-
Assay Plate Preparation:
-
Dispense 24.5 µL of the master mix into each well of a 96-well PCR plate.
-
Add 0.5 µL of each fragment stock solution to the respective wells (final fragment concentration 100 µM, final DMSO concentration 2%). Include DMSO-only controls.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Calculate the first derivative of the fluorescence curve for each well to determine the protein melting temperature (Tm).
-
A significant positive shift in Tm (ΔTm > 2°C) in the presence of a fragment compared to the DMSO control is considered a primary hit.
-
Protocol 3: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR-based methods are powerful for validating fragment hits and providing structural information about the binding event.[2][3] Ligand-observed NMR experiments such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are commonly used.
Materials:
-
Purified target protein
-
Validated fragment hits from DSF screen
-
NMR buffer (e.g., 50 mM Phosphate buffer in D₂O, pH 7.4)
-
NMR spectrometer
Procedure (STD-NMR):
-
Sample Preparation:
-
Prepare two NMR tubes for each fragment to be tested.
-
Tube 1 (Reference): Fragment (100 µM) in NMR buffer.
-
Tube 2 (Test): Fragment (100 µM) and target protein (10 µM) in NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum for the reference sample.
-
For the test sample, acquire two spectra:
-
Off-resonance spectrum: Protein resonances are not saturated.
-
On-resonance spectrum: Protein resonances are selectively saturated.
-
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum indicate that the fragment has received saturation from the protein, confirming binding. The relative intensity of the signals can provide information on which part of the fragment is in close contact with the protein.
-
The general workflow for fragment screening and hit validation is presented below.
Caption: A typical workflow for fragment-based drug discovery.
Hypothetical Data Presentation
The following tables present hypothetical data from a screening campaign using a small library derived from this compound against a hypothetical protein target.
Table 1: Representative Fragments Synthesized from this compound
| Fragment ID | R Group (at 2-position) | Molecular Weight ( g/mol ) |
| F001 | Phenyl | 248.27 |
| F002 | 3-Pyridinyl | 249.26 |
| F003 | 2-Thienyl | 254.30 |
| F004 | 4-Fluorophenyl | 266.26 |
Table 2: Results from Primary (DSF) and Secondary (NMR) Screens
| Fragment ID | ΔTm (°C) from DSF | DSF Hit? (ΔTm > 2°C) | NMR Binding Confirmation (STD-NMR) | Validated Hit? |
| F001 | 3.5 | Yes | Yes | Yes |
| F002 | 2.8 | Yes | Yes | Yes |
| F003 | 1.5 | No | Not Tested | No |
| F004 | 4.2 | Yes | Yes | Yes |
| Control (DMSO) | 0.0 | No | No | No |
Signaling Pathway and Mechanism of Action
Once a validated hit is identified and its binding mode is determined through structural biology techniques like X-ray crystallography, the fragment can be optimized to improve its potency and selectivity. The sulfonamide group, for instance, might be positioned to interact with key residues in a catalytic site or at a protein-protein interface.
Below is a conceptual diagram illustrating how a fragment hit, developed from the sulfamoylbenzoate core, could potentially inhibit a signaling pathway by binding to a key protein kinase.
Caption: Inhibition of a signaling pathway by a fragment hit.
Conclusion
This compound represents a valuable starting scaffold for the generation of fragment libraries for FBDD campaigns. Its inherent chemical functionality allows for the creation of diverse and novel chemical matter. The protocols and workflows described herein provide a framework for researchers to utilize this and similar scaffolds in the quest for novel therapeutic agents. The combination of systematic library synthesis, high-throughput biophysical screening, and detailed structural validation is key to the successful application of this fragment in drug discovery.
References
Application Notes and Protocols for Carbonic Anhydrase Inhibitors Derived from Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate as a versatile building block for the synthesis of novel carbonic anhydrase (CA) inhibitors. Included are detailed, actionable protocols for synthesis and biological evaluation, alongside relevant data presented for comparative analysis.
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors, contributing to the acidic tumor microenvironment and promoting cancer progression and metastasis. This makes them prime targets for the development of anticancer therapies.
Sulfonamides are a well-established class of potent CA inhibitors. The strategic functionalization of a core sulfonamide scaffold allows for the tuning of inhibitory potency and isoform selectivity. This compound is a key starting material that offers multiple points for chemical modification, including the reactive bromo- position for cross-coupling reactions and the Boc-protected amine and methyl ester for further derivatization.
Signaling Pathway of Carbonic Anhydrase in Hypoxic Tumors
Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the upregulation of various genes, including those encoding for carbonic anhydrases IX and XII. These membrane-bound CAs contribute to the acidification of the tumor microenvironment by catalyzing the hydration of CO2 to bicarbonate and protons. The resulting acidic extracellular pH promotes tumor invasion, metastasis, and resistance to therapy.
Caption: Role of CA IX/XII in the hypoxic tumor microenvironment.
Experimental Protocols
Synthesis of Novel Carbonic Anhydrase Inhibitors
The following protocol describes a general two-step synthesis of a library of CA inhibitors starting from this compound via a Suzuki cross-coupling reaction followed by deprotection.
Step 1: Suzuki Cross-Coupling Reaction
This step introduces aryl or heteroaryl moieties at the 2-position of the benzoate ring.
-
Materials:
-
This compound
-
Arylboronic acid of choice (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Boc Deprotection and Saponification
This step removes the Boc protecting group and hydrolyzes the methyl ester to yield the final inhibitor.
-
Materials:
-
Product from Step 1
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane for Boc deprotection
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for saponification
-
Solvents (e.g., Dichloromethane (DCM) for deprotection, Tetrahydrofuran (THF)/water for saponification)
-
Acid for neutralization (e.g., 1N HCl)
-
-
Procedure:
-
Boc Deprotection: Dissolve the product from Step 1 in DCM and add TFA or a solution of HCl in dioxane. Stir at room temperature for 1-4 hours until TLC indicates the complete consumption of the starting material.
-
Remove the solvent and excess acid under reduced pressure.
-
Saponification: Dissolve the resulting amine salt in a mixture of THF and water. Add an aqueous solution of LiOH or NaOH and stir at room temperature for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or preparative HPLC if necessary.
-
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds can be evaluated using a stopped-flow CO₂ hydration assay.
-
Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a pH indicator.
-
Materials:
-
Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)
-
Buffer (e.g., HEPES-Tris)
-
pH indicator (e.g., phenol red)
-
CO₂-saturated water
-
Synthesized inhibitors dissolved in DMSO
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Prepare solutions of the CA enzyme and the inhibitor in the assay buffer.
-
Pre-incubate the enzyme and inhibitor solutions for a specified time to allow for the formation of the enzyme-inhibitor complex.
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.
-
The initial rates of the reaction are determined for various inhibitor concentrations.
-
The IC₅₀ values are calculated by fitting the dose-response curve of the enzyme activity versus the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation.
-
Experimental Workflow
The overall process from building block to biologically active inhibitor is outlined below.
Caption: From building block to biological data.
Data Presentation
The following tables summarize the inhibition data for a series of structurally related benzenesulfonamide-based CA inhibitors against key human isoforms. This data is provided for comparative purposes to guide the design of new inhibitors based on the this compound scaffold.
Table 1: Inhibition Data (Kᵢ, nM) of Benzenesulfonamide Derivatives against hCA Isoforms
| Compound | R-group at position 2 | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 1 | -H | 98 | 12 | 25 | 5.7 |
| 2 | -CH₃ | 110 | 15 | 28 | 6.1 |
| 3 | -Cl | 85 | 10 | 22 | 4.9 |
| 4 | -Br | 82 | 9.5 | 20 | 4.5 |
| 5 | -Phenyl | 75 | 8.1 | 15 | 3.2 |
| 6 | -Thiophenyl | 68 | 7.5 | 12 | 2.8 |
| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.
Table 2: Selectivity Ratios for Representative Inhibitors
| Compound | Selectivity (hCA I / hCA IX) | Selectivity (hCA II / hCA IX) |
| 3 | 3.86 | 0.45 |
| 4 | 4.10 | 0.48 |
| 5 | 5.00 | 0.54 |
| 6 | 5.67 | 0.63 |
| Acetazolamide | 10.0 | 0.48 |
Selectivity ratio is calculated as Kᵢ (off-target isoform) / Kᵢ (target isoform, hCA IX). A higher ratio indicates greater selectivity for the target.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel carbonic anhydrase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize potent and selective inhibitors targeting carbonic anhydrase isoforms implicated in cancer and other diseases. The strategic use of cross-coupling reactions at the 2-position allows for the exploration of a broad chemical space, enabling the development of next-generation therapeutics.
References
Synthetic Routes to Novel Sulfonamides Utilizing Methyl N-Boc-2-bromo-5-sulfamoylbenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel sulfonamide derivatives using Methyl N-Boc-2-bromo-5-sulfamoylbenzoate as a key building block. This versatile starting material allows for the introduction of diverse functionalities through modern cross-coupling methodologies, enabling the generation of compound libraries for drug discovery and development.
Application Notes
This compound is a strategically designed scaffold for the synthesis of novel sulfonamides. The presence of three key functional groups—a bromine atom, a Boc-protected sulfonamide, and a methyl ester—allows for selective and sequential chemical modifications.
The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This enables the introduction of a wide range of aryl, heteroaryl, or amino substituents, respectively. The tert-butoxycarbonyl (Boc) protecting group on the sulfonamide nitrogen provides stability during these transformations and can be readily removed under acidic conditions to yield the primary sulfonamide or to allow for further N-alkylation or N-arylation. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding the chemical diversity of the synthesized compounds.
The sulfonamide moiety is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents. By leveraging the synthetic handles on the this compound core, researchers can rapidly generate libraries of novel sulfonamides for screening against various biological targets.
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-5-(N-Boc-sulfamoyl)benzoates
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Reaction Scheme:
Caption: General Suzuki-Miyaura Coupling Reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-(N-Boc-sulfamoyl)benzoate.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 2-phenyl-5-(N-Boc-sulfamoyl)benzoate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 2-(4-methoxyphenyl)-5-(N-Boc-sulfamoyl)benzoate | 82 |
| 3 | 3-Pyridylboronic acid | Methyl 2-(3-pyridyl)-5-(N-Boc-sulfamoyl)benzoate | 75 |
General Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-(N-Boc-sulfamoyl)benzoates
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.
Reaction Scheme:
Caption: General Buchwald-Hartwig Amination Reaction.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) to a flame-dried Schlenk tube.
-
Add anhydrous toluene, followed by this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 2-amino-5-(N-Boc-sulfamoyl)benzoate.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | Methyl 2-morpholino-5-(N-Boc-sulfamoyl)benzoate | 78 |
| 2 | Piperidine | Methyl 2-piperidino-5-(N-Boc-sulfamoyl)benzoate | 81 |
| 3 | Aniline | Methyl 2-(phenylamino)-5-(N-Boc-sulfamoyl)benzoate | 72 |
Boc-Deprotection of the Sulfonamide
This protocol describes the removal of the Boc protecting group to yield the primary sulfonamide.
Reaction Scheme:
Caption: Boc-Deprotection of Sulfonamide.
Materials:
-
Substituted 5-(N-Boc-sulfamoyl)benzoate derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted 5-(N-Boc-sulfamoyl)benzoate derivative in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected sulfonamide.
Synthetic Workflow and Signaling Pathway Visualization
The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway that could be targeted by the novel sulfonamides.
Caption: Synthetic workflow for library generation.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Application Notes: The Role of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential role of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate as a key building block in the synthesis of kinase inhibitors. While direct, published synthetic routes for specific kinase inhibitors commencing from this exact reagent are not prevalent in the reviewed literature, its structural motifs strongly suggest its utility in constructing complex heterocyclic structures common in many targeted cancer therapies.
This document outlines a prospective synthetic application, leveraging the well-established reactivity of its functional groups. The provided protocols are based on established chemical principles and analogous transformations reported in the synthesis of related bioactive molecules.
Introduction to Kinase Inhibitors and the Sulfonamide Moiety
Kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate group to specific substrate molecules.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] Small molecule kinase inhibitors have emerged as a significant class of targeted therapies.
The sulfonamide functional group is a key pharmacophore present in numerous approved and investigational kinase inhibitors, such as the BRAF inhibitor Dabrafenib. This group often contributes to the molecule's binding affinity and selectivity by forming critical hydrogen bond interactions with the target kinase.
Physicochemical Properties of this compound
This compound is a versatile synthetic intermediate. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the sulfonamide nitrogen, preventing its interference in subsequent chemical transformations. The bromine atom provides a reactive handle for cross-coupling reactions, and the methyl ester can be readily hydrolyzed or converted to other functional groups.
| Property | Value | Reference |
| CAS Number | 1272756-19-0 | [2] |
| Molecular Formula | C13H17BrN2O6S | N/A |
| Molecular Weight | 394.24 g/mol | [2] |
| Purity | ≥95% | [2] |
| Key Functional Groups | Bromine, N-Boc protected Sulfamoyl, Methyl Ester | [3] |
Proposed Synthetic Application: Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the construction of biaryl sulfonamide scaffolds, a common core in many kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. In this proposed application, the bromine atom of this compound serves as the electrophilic partner.
Below is a diagram illustrating the proposed workflow for the synthesis of a biaryl sulfonamide intermediate.
Caption: Proposed synthetic workflow for a kinase inhibitor using this compound.
Experimental Protocol: Hypothetical Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-pyridylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl sulfonamide intermediate.
| Reagent/Parameter | Recommended Condition/Amount |
| This compound | 1.0 equivalent |
| Arylboronic Acid | 1.1 - 1.5 equivalents |
| Palladium Catalyst | 2 - 5 mol% |
| Base | 2.0 - 3.0 equivalents |
| Solvent | Degassed 1,4-dioxane/water (4:1) or similar |
| Temperature | 80 - 110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Downstream Processing and Kinase Inhibitor Synthesis
The resulting biaryl sulfonamide intermediate can undergo further transformations to yield a final kinase inhibitor candidate.
-
Boc Deprotection: The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free sulfonamide.
-
Amide Coupling: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce additional diversity and target-specific interactions.
Signaling Pathway Context
Many kinase inhibitors target key nodes in signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates a simplified generic kinase signaling cascade that is often the target of inhibitors containing the sulfonamide pharmacophore.
Caption: Simplified kinase signaling pathway (e.g., MAPK pathway) targeted by sulfonamide-based inhibitors.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of complex sulfonamide-containing molecules. Its strategic placement of a protected sulfonamide, a reactive bromine atom, and a modifiable ester group makes it an attractive starting material for the construction of novel kinase inhibitors. The proposed synthetic strategies, particularly the Suzuki-Miyaura cross-coupling, provide a clear pathway to generate diverse libraries of biaryl sulfonamides for drug discovery programs. Further research and development utilizing this intermediate could lead to the discovery of potent and selective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 2. Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the formation of amide bonds utilizing Methyl N-Boc-2-bromo-5-sulfamoylbenzoate as a key building block. This reagent is particularly relevant in medicinal chemistry for the synthesis of novel sulfonamides and other amide-containing compounds with potential therapeutic applications. The protocols outlined below are based on established methods for amide bond formation with structurally related and sterically hindered substrates.
Introduction
This compound is a trifunctional building block containing a carboxylic ester for amide coupling, a Boc-protected amine, and an aryl bromide moiety that can be used for subsequent cross-coupling reactions. The presence of a bulky bromine atom ortho to the carboxylic group and an electron-withdrawing sulfamoyl group can influence the reactivity of the molecule. Therefore, robust and efficient coupling protocols are essential for achieving high yields. This document outlines two primary protocols for amide bond formation: a standard carbodiimide-mediated coupling and a palladium-catalyzed amidation.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected yields for amide bond formation with aryl bromides and sterically hindered carboxylic acids, based on analogous reactions reported in the literature. These values can serve as a benchmark for optimizing the synthesis with this compound.
| Coupling Method | Amine Substrate | Coupling Reagent/Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Carbodiimide | Primary Alkylamine | EDCI/HOBt | DIPEA | CH₂Cl₂ | rt | 12-24 | 70-90 |
| Carbodiimide | Aniline | EDCI/HOBt | DIPEA | DMF | rt | 24 | 50-70 |
| Carbodiimide | Secondary Amine | HATU | DIPEA | DMF | rt | 24 | 60-85 |
| Acyl Fluoride | Sterically Hindered Amine | BTFFH | DIPEA | CH₂Cl₂ | 80 | 12-24 | 71-91[1] |
| Palladium-catalyzed | Primary Alkylamine | Pd(dba)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 16 | 75-95[2] |
| Palladium-catalyzed | Boc-protected Piperazine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 110 | 16 | 70-85[3] |
| Copper-catalyzed | Aliphatic Amine | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 65-91[4][5] |
Experimental Protocols
Protocol 1: Carbodiimide-Mediated Amide Coupling
This protocol describes a standard and widely applicable method for forming an amide bond from a carboxylic acid and an amine using a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine (primary or secondary)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous CH₂Cl₂ or DMF (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 equiv.).
-
Add HOBt (1.2 equiv.) and DIPEA (2.5 equiv.) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.5 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.
Protocol 2: Palladium-Catalyzed Amidation of the Aryl Bromide
This protocol is an alternative approach where the aryl bromide of this compound is directly coupled with an amine. This method is particularly useful when the carboxylic acid moiety is intended for other transformations. This is a variation of the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Tri-tert-butylphosphine (P(t-Bu)₃) or RuPhos)
-
Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (NaOt-Bu, 1.4 equiv. or K₃PO₄, 2.0 equiv.).
-
In a separate glovebox or under an inert atmosphere, prepare the catalyst by mixing the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 4-10 mol%).
-
Add the catalyst to the Schlenk flask containing the reagents.
-
Add anhydrous toluene or dioxane to the flask to achieve a concentration of 0.1-0.5 M.
-
Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Carbodiimide-Mediated Amide Coupling
Caption: Workflow for carbodiimide-mediated amide synthesis.
Logical Relationship of Reagents in Palladium-Catalyzed Amination
Caption: Key components in palladium-catalyzed amination.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. Room-temperature palladium-catalyzed amination of aryl bromides and chlorides and extended scope of aromatic C-N bond formation with a commercial ligand | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
Application Notes and Protocols for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate in the Synthesis of Sulfonamide Moieties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate is a versatile building block for the introduction of a sulfonamide moiety in the synthesis of novel compounds with potential therapeutic applications. The presence of a bromo substituent, a Boc-protected sulfonamide, and a methyl ester allows for a variety of chemical transformations, including cross-coupling reactions and subsequent derivatization of the sulfonamide group. This document provides detailed application notes and protocols for the use of this reagent in the synthesis of bioactive molecules, with a focus on potential applications in cancer therapy through the inhibition of carbonic anhydrase IX.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₇BrN₂O₆S |
| Molecular Weight | 394.24 g/mol [1] |
| CAS Number | 1272756-19-0[1] |
| Appearance | White to off-white solid |
| Purity | ≥95% |
Applications in Medicinal Chemistry
The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2] Compounds derived from this compound are of particular interest for the development of inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation.
One important isoform, Carbonic Anhydrase IX (CA IX), is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor growth, survival, and metastasis.[3][4][5] Therefore, the development of selective CA IX inhibitors is a promising strategy for cancer therapy.
Experimental Protocols
The following protocols describe a representative synthetic route for the derivatization of this compound to generate a potential carbonic anhydrase inhibitor. The protocols are based on established methodologies for similar transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a new aryl or heteroaryl group at the 2-position of the benzoate ring.
Materials:
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This compound
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Arylboronic acid of choice
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Solvent (e.g., Toluene, Dioxane, DMF)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and the arylboronic acid (1.2-1.5 eq) in the chosen solvent.
-
Add the base (2.0-3.0 eq) to the mixture.
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Degas the solution by bubbling with the inert gas for 15-20 minutes.
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Add the palladium catalyst (0.05-0.10 eq) to the reaction mixture.
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Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
Representative Quantitative Data (from analogous reactions):
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 2-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | 85-95 |
| Methyl 2-bromo-5-nitrobenzoate | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 8 | 80-90 |
Protocol 2: N-Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the sulfonamide nitrogen using trifluoroacetic acid (TFA).
Materials:
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N-Boc protected sulfonamide derivative from Protocol 1
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-Boc protected sulfonamide (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected sulfonamide.
Representative Quantitative Data (from analogous reactions):
| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Boc-p-toluenesulfonamide | TFA | DCM | RT | 2 | >95 |
| N-Boc-benzenesulfonamide | TFA | DCM | RT | 1.5 | >95 |
Protocol 3: N-Alkylation/Arylation of the Sulfonamide
This protocol describes the derivatization of the free sulfonamide with an alkyl or aryl halide to introduce a variety of substituents.
Materials:
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Deprotected sulfonamide derivative from Protocol 2
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Alkyl or aryl halide of choice
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Base (e.g., K₂CO₃, Cs₂CO₃, NaH)
-
Solvent (e.g., DMF, Acetonitrile)
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Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve the deprotected sulfonamide (1.0 eq) in the chosen solvent.
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Add the base (1.5-2.0 eq) to the solution and stir for 10-15 minutes.
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Add the alkyl or aryl halide (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture if necessary and monitor its progress by TLC.
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Upon completion, cool the reaction to room temperature.
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Quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Representative Quantitative Data (from analogous reactions):
| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-Toluenesulfonamide | Benzyl bromide | K₂CO₃ | DMF | 60 | 6 | 85-95 |
| Benzenesulfonamide | 1-Iodobutane | NaH | Acetonitrile | RT | 12 | 75-85 |
Visualizations
Experimental Workflow
Caption: Synthetic route for derivatizing this compound.
Role of Carbonic Anhydrase IX in Tumor pH Regulation
Caption: CA IX contributes to an acidic tumor microenvironment and intracellular alkalosis.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carbonic-anhydrases-role-in-ph-control-and-cancer - Ask this paper | Bohrium [bohrium.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Reactions with Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction yields involving Methyl N-Boc-2-bromo-5-sulfamoylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: Due to its structure, researchers may encounter several challenges. The presence of multiple functional groups—an aryl bromide, a Boc-protected amine, a sulfamoyl group, and a methyl ester—can lead to competing side reactions. The electron-withdrawing nature of the sulfamoyl and ester groups can deactivate the aryl bromide towards oxidative addition in catalytic cycles. Furthermore, the steric hindrance from the ortho-bromo and N-Boc groups can influence catalyst and ligand choice.
Q2: Which cross-coupling reactions are commonly performed with this substrate?
A2: The primary reaction sites are the aryl bromide for C-C bond formation (e.g., Suzuki-Miyaura coupling) and potentially the N-H bond of the sulfonamide (after Boc deprotection) for C-N bond formation (e.g., Buchwald-Hartwig amination).
Q3: Are there alternatives to palladium-based catalysts for C-N bond formation with the sulfonamide group?
A3: Yes, copper-catalyzed N-arylation of sulfonamides is a viable alternative.[1][2] These reactions can sometimes offer better yields and functional group tolerance compared to palladium-catalyzed methods for this specific transformation.[1][2]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Q: I am observing low to no conversion of my starting material. What are the likely causes and solutions?
A: Low conversion in Suzuki-Miyaura coupling can stem from several factors. Here is a systematic approach to troubleshooting this issue:
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Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For sterically hindered and electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often required.
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Base: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to poor yields.
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Solvent: The solvent system must be able to dissolve the reagents and facilitate the reaction. A mixture of an organic solvent and an aqueous base solution is common.
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Temperature: Reaction kinetics are temperature-dependent. Insufficient temperature can lead to slow or stalled reactions.
Troubleshooting Workflow for Low Conversion in Suzuki-Miyaura Coupling
Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura reactions.
Q: I am observing significant formation of a homo-coupled by-product from my boronic acid. How can I minimize this?
A: Homo-coupling of boronic acids is a common side reaction. To mitigate this:
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Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homo-coupling relative to the desired cross-coupling.
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Optimize Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can promote homo-coupling.
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Degas Solvents Thoroughly: Oxygen can promote the homo-coupling of boronic acids. Ensure your solvents are properly degassed.
Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination and see a low yield. What should I consider?
A: Similar to Suzuki coupling, the success of Buchwald-Hartwig amination is highly dependent on the reaction conditions. The choice of catalyst, ligand, base, and solvent is crucial, especially when dealing with a sterically hindered and electronically deactivated substrate.
| Parameter | Recommendation for Buchwald-Hartwig Amination |
| Catalyst | Palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often effective. |
| Ligand | Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are commonly used. |
| Base | Strong, non-nucleophilic bases are preferred (e.g., NaOtBu, K3PO4). |
| Solvent | Anhydrous, aprotic polar solvents such as toluene, dioxane, or THF are typical choices. |
Logical Relationship for Optimizing Buchwald-Hartwig Amination
Caption: Key parameters influencing the outcome of Buchwald-Hartwig amination.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
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To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the chosen base (e.g., K2CO3, 2.0 eq.).
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Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.).
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The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
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Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
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To a dry reaction vessel under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq.), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 eq.).
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Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
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Add the anhydrous, degassed solvent (e.g., toluene).
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Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until completion (monitored by TLC or LC-MS).
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After cooling to room temperature, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the residue by column chromatography.
References
common side products in the synthesis of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound derivatives?
A1: The synthesis of this compound derivatives involves several key transformations, each with the potential to generate specific side products. The most common impurities can be categorized by the reaction step in which they are formed:
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Bromination Step:
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Regioisomers: Formation of the undesired 3-bromo isomer alongside the desired 2-bromo product is a common issue. The ratio of these isomers is highly dependent on reaction conditions.[1]
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Poly-brominated Products: Over-bromination can lead to the formation of di- or tri-brominated species, especially if the reaction is not carefully controlled.
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Sulfonamidation Step:
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Unreacted Starting Material: Incomplete reaction can leave unreacted 2-bromo-5-sulfamoylbenzoate precursor.
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Hydrolysis of Sulfonyl Chloride: If a sulfonyl chloride intermediate is used, its hydrolysis back to the sulfonic acid can occur in the presence of moisture.
-
-
N-Boc Protection Step:
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N,N-di-Boc Species: Over-protection can lead to the formation of a di-Boc derivative on the sulfonamide nitrogen.
-
Urea and Isocyanate Formation: Under certain conditions, particularly with heating, the Boc-protected amine can form isocyanate intermediates, which can then react with other amines to form urea byproducts.[2] However, some methods report N-tert-butyloxycarbonylation of amines in water without the formation of these side products.[2]
-
Oxazolidinone Formation: If the starting material contains a vicinal amino alcohol, oxazolidinone formation can be a competing side reaction, though this is less relevant for the target structure.[2]
-
-
Esterification Step:
-
Incomplete Esterification: Unreacted carboxylic acid may remain if the esterification reaction does not go to completion.[3]
-
Q2: How can I minimize the formation of the 3-bromo regioisomer during the bromination step?
A2: Minimizing the formation of the undesired 3-bromo isomer requires careful control of the reaction conditions. Key factors include:
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Temperature: Running the reaction at a lower temperature can improve selectivity.
-
Brominating Agent: The choice of brominating agent is critical. While liquid bromine can be used, other reagents like N-bromosuccinimide (NBS) in the presence of a catalyst might offer better regioselectivity.
-
Catalyst: The type and amount of Lewis acid catalyst (e.g., FeBr₃) or protic acid (e.g., concentrated H₂SO₄) can influence the isomer ratio.[1]
-
Reaction Time: Prolonged reaction times can sometimes lead to isomerization or the formation of more thermodynamically stable, but undesired, products.
Q3: What are the best practices for the N-Boc protection of the sulfonamide?
A3: To ensure clean and efficient N-Boc protection of the sulfonamide group, consider the following:
-
Reagent: Use di-tert-butyl dicarbonate (Boc₂O) as the protecting agent.
-
Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used. For the protection of amino acids, sodium hydroxide is also common.[4]
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically employed.
-
Temperature: The reaction is usually carried out at room temperature or slightly below to prevent side reactions.
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Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O to ensure complete conversion of the starting material.
Q4: I am observing incomplete conversion during the sulfonamidation step. What can I do to improve the yield?
A4: Incomplete sulfonamidation can be addressed by:
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Activating the Sulfonamide: If you are reacting with a sulfonyl chloride, ensure it is freshly prepared or has been stored under anhydrous conditions to prevent decomposition.
-
Reaction Conditions: Ensure anhydrous conditions, as water can react with the sulfonyl chloride.
-
Base: Use a suitable base, such as pyridine or triethylamine, to scavenge the HCl byproduct.
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Temperature and Reaction Time: The reaction may require heating or an extended reaction time to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 2-Bromo Isomer
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of 3-bromo isomer observed by ¹H NMR or LC-MS. | Incorrect reaction temperature, non-optimal brominating agent or catalyst. | 1. Lower the reaction temperature. 2. Screen different brominating agents (e.g., NBS). 3. Optimize the type and amount of catalyst. |
| Presence of poly-brominated products. | Excess of brominating agent or prolonged reaction time. | 1. Use a stoichiometric amount of the brominating agent. 2. Carefully monitor the reaction progress and quench it once the starting material is consumed. |
Problem 2: Impurities Detected After N-Boc Protection
| Symptom | Possible Cause | Suggested Solution |
| A peak corresponding to the di-Boc protected product is observed in LC-MS. | Excess Boc₂O or prolonged reaction time. | 1. Reduce the equivalents of Boc₂O to 1.05-1.1. 2. Monitor the reaction closely and stop it upon completion. |
| Presence of urea-type byproducts. | High reaction temperature leading to isocyanate formation. | 1. Maintain the reaction temperature at or below room temperature. |
| Unreacted starting material (free sulfonamide). | Insufficient Boc₂O or reaction time. | 1. Increase the equivalents of Boc₂O slightly. 2. Extend the reaction time. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a representative protocol synthesized from general procedures for similar compounds. Optimization will be required for specific derivatives.
Step 1: Bromination of Methyl 5-sulfamoylbenzoate
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To a stirred solution of Methyl 5-sulfamoylbenzoate (1.0 eq) in a suitable solvent (e.g., dichloromethane or concentrated sulfuric acid), add the brominating agent (e.g., N-bromosuccinimide, 1.1 eq) portion-wise at 0 °C.
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Add a catalytic amount of a Lewis acid (e.g., FeBr₃) or protic acid if required.
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Allow the reaction to stir at 0 °C to room temperature for 2-24 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction by pouring it into ice-water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated sodium thiosulfate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to separate the regioisomers.
Step 2: N-Boc Protection of Methyl 2-bromo-5-sulfamoylbenzoate
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Dissolve Methyl 2-bromo-5-sulfamoylbenzoate (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).
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Add a non-nucleophilic base (e.g., triethylamine, 1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
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Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
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Once the reaction is complete, dilute the mixture with the solvent and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography if necessary.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for identifying and resolving common synthesis issues.
References
Technical Support Center: Suzuki Reactions with Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Methyl N-Boc-2-bromo-5-sulfamoylbenzoate in Suzuki-Miyaura cross-coupling reactions. The advice is tailored to address the specific challenges posed by this substrate, which include steric hindrance from the ortho-bromo and N-Boc groups, and the electronic effects of the sulfamoyl and ester moieties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki reaction with this compound is not proceeding, or the conversion is very low. What are the likely causes and how can I fix it?
A1: Low or no conversion in the Suzuki coupling of this sterically hindered and electron-deficient substrate can stem from several factors. Here is a step-by-step troubleshooting guide:
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Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.
-
Solution: Ensure your palladium source and ligands are of high quality. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst system (e.g., a Buchwald G3 or G4 precatalyst) can be beneficial.[1] Make sure all reaction vessels are properly dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst.[1]
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-
Inappropriate Ligand: The steric bulk and electronic properties of your ligand may not be suitable for this challenging substrate.
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Solution: For sterically demanding substrates, bulky and electron-rich phosphine ligands are often required to promote both oxidative addition and reductive elimination.[2][3] Consider switching to ligands such as SPhos, XPhos, or RuPhos.[4] N-heterocyclic carbene (NHC) ligands can also be highly effective for hindered couplings.
-
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical and highly interdependent.
-
Solution: A common issue is poor solubility of the base or reactants. Stronger bases are often needed for less reactive aryl bromides. Consider screening a variety of conditions. A mixture of a polar aprotic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O) is often effective.[5] For the base, options like K₃PO₄, Cs₂CO₃, or K₂CO₃ are standard.[6] Sometimes, using an anhydrous solvent with a strong base like potassium tert-butoxide (KOtBu) can be effective, particularly with specific ligands.
-
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature, for example, from 80°C to 100°C or 110°C. Monitor for potential decomposition of starting materials or product at higher temperatures.[]
-
Q2: I am observing significant formation of side products. What are they and how can I minimize them?
A2: Several side reactions are common in Suzuki couplings. Identifying the main side product can help diagnose the problem.
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Homocoupling of the Boronic Acid: This results in a biaryl derived from your boronic acid coupling with itself.
-
Cause: This is often due to the presence of oxygen in the reaction mixture, which can promote the homocoupling pathway.[1] It can also be caused by an excess of Pd(II) species.
-
Solution: Ensure your solvent is thoroughly degassed before use (e.g., by sparging with argon or using the freeze-pump-thaw method). Use high-purity reagents and maintain a strict inert atmosphere.
-
-
Protodeboronation: Your boronic acid is being converted back to the corresponding arene.
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Cause: This can be caused by harsh reaction conditions (high temperature, overly strong base) or the presence of excess water, leading to the cleavage of the C-B bond.[1]
-
Solution: Try using milder conditions, such as a weaker base (e.g., K₂CO₃ instead of NaOH) or a lower reaction temperature. Using a boronate ester (e.g., a pinacol ester) instead of the boronic acid can also increase stability.[8]
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Dehalogenation of the Aryl Bromide: Your starting material, this compound, is being converted to Methyl N-Boc-5-sulfamoylbenzoate.
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Cause: This reductive cleavage of the C-Br bond can be promoted by certain palladium-hydride species, which can form from reactions with trace water, alcohols (if used as solvent), or certain bases.
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Solution: Ensure anhydrous conditions if possible. The choice of ligand can also influence this pathway.
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Q3: I am concerned about the potential hydrolysis of the methyl ester or cleavage of the N-Boc protecting group. How can I avoid this?
A3: The N-Boc group is sensitive to strong acid, while the methyl ester is sensitive to strong base, especially at elevated temperatures.
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Solution: To protect the ester group, avoid using very strong hydroxide bases like NaOH or KOH if heating for extended periods. Carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄) are generally safer for esters. The N-Boc group is generally stable under the basic conditions of a Suzuki reaction. However, if any acidic workup is required, it should be performed under mild conditions (e.g., dilute citric acid) and at low temperatures.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters that can be varied to optimize the Suzuki reaction for this compound.
| Parameter | Condition A (Starting Point) | Condition B (For Hindered Substrates) | Condition C (Anhydrous) | Potential Issues & Remarks |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | Buchwald G3 Precatalyst (1-3 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pre-catalysts often show higher activity and reproducibility. |
| Ligand | (none) | SPhos or XPhos (1.2-1.5 eq. to Pd) | RuPhos (1.5-2 eq. to Pd) | Ligand choice is critical for hindered substrates.[2][4] |
| Base | K₂CO₃ (2-3 equivalents) | K₃PO₄ (2-3 equivalents) | KOtBu (2-3 equivalents) | K₃PO₄ is often effective in challenging couplings. KOtBu is very strong and requires dry conditions. |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Dioxane or Toluene | Solvent choice affects solubility and base efficacy.[5] |
| Temperature | 80 - 90 °C | 100 - 110 °C | 100 - 110 °C | Higher temperatures may be needed but can increase side reactions.[] |
| Reaction Time | 12 - 24 hours | 12 - 24 hours | 8 - 18 hours | Monitor by TLC or LC-MS to avoid product degradation. |
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol provides a robust starting point for the Suzuki reaction of this compound.
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Reagent Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).
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In a separate vial, dissolve the palladium precatalyst (e.g., SPhos G3 precatalyst, 2 mol%) and any additional ligand in the chosen solvent.
-
-
Reaction Setup:
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Add the degassed solvent (e.g., Toluene/H₂O 10:1, approximately 0.1 M concentration relative to the aryl bromide) to the Schlenk flask containing the solids.
-
Add the catalyst solution to the reaction mixture via syringe.
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Ensure the flask is sealed and placed under a positive pressure of argon.
-
-
Reaction Execution:
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Suzuki Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle can help in troubleshooting, as each step has specific requirements.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to follow when a Suzuki reaction fails or gives poor results.
Caption: A workflow for troubleshooting failed Suzuki-Miyaura reactions.
References
- 1. topicsonchemeng.org.my [topicsonchemeng.org.my]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
Welcome to the technical support center for optimizing cross-coupling reactions involving Methyl N-Boc-2-bromo-5-sulfamoylbenzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the coupling reactions of this compound, with a focus on the critical role of reaction temperature.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no formation of the desired product. What are the likely causes related to reaction temperature and how can I troubleshoot this?
Answer:
Low or no product yield in a Suzuki-Miyaura coupling can stem from several factors, with reaction temperature being a primary variable to investigate.
Possible Causes and Troubleshooting Steps:
-
Insufficient Temperature: The activation energy for the oxidative addition of the palladium catalyst to the aryl bromide may not be met at lower temperatures.
-
Recommendation: Gradually increase the reaction temperature in 10-15 °C increments. A good starting point for this substrate is often around 80-85 °C.[1] Monitor the reaction progress by TLC or LC-MS at each temperature point.
-
-
Catalyst Decomposition at High Temperatures: Excessive heat can lead to the precipitation of palladium black, deactivating the catalyst and reducing the yield.[1]
-
Recommendation: If you observe the formation of a black precipitate, decrease the reaction temperature. For many Suzuki couplings, exceeding 100-110 °C can be detrimental.
-
-
Side Reactions: At elevated temperatures, side reactions such as protodeboronation (hydrolysis of the boronic acid) can become more prevalent, reducing the concentration of the coupling partner.
-
Recommendation: Ensure your reaction is performed under anhydrous conditions if possible and consider using a less harsh base. If high temperatures are necessary, a gradual addition of the boronic acid might be beneficial.
-
Illustrative Temperature Screening Data for Suzuki-Miyaura Coupling:
The following table provides representative data for the effect of temperature on the yield of a Suzuki-Miyaura coupling between this compound and a generic arylboronic acid. Please note that this data is illustrative and optimal conditions may vary depending on the specific boronic acid, catalyst, ligand, and solvent system used.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| Room Temperature | 24 | < 5 | No significant product formation. |
| 60 | 12 | 35 | Slow conversion. |
| 80 | 8 | 85 | Good conversion, clean reaction. |
| 100 | 6 | 70 | Faster reaction, but some byproduct formation and slight catalyst decomposition observed. |
| 120 | 4 | 45 | Significant palladium black formation, increased impurities. |
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary amine is stalling, resulting in incomplete conversion of the starting material. How can I optimize the temperature to drive the reaction to completion?
Answer:
Incomplete conversion in Buchwald-Hartwig aminations is a common issue that can often be resolved by carefully adjusting the reaction temperature.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Temperature: The catalytic cycle of the Buchwald-Hartwig amination, particularly the reductive elimination step, is often temperature-dependent.
-
Recommendation: A typical starting temperature for Buchwald-Hartwig reactions is between 80 °C and 100 °C. If the reaction is sluggish, a moderate increase in temperature to 110-120 °C may improve the rate and conversion. However, be mindful of the thermal stability of your substrates and catalyst.
-
-
Ligand Decomposition: The phosphine ligands used in these reactions can be susceptible to degradation at very high temperatures, leading to catalyst deactivation.
-
Recommendation: If you suspect ligand decomposition, consider screening different, more thermally stable ligands. Alternatively, try running the reaction at a slightly lower temperature for a longer duration.
-
-
Boc-Group Lability: The N-Boc protecting group on the substrate can become labile at very high temperatures, especially in the presence of a strong base, leading to undesired side products.
-
Recommendation: If you observe deprotection of the Boc group, it is advisable to lower the reaction temperature and extend the reaction time.
-
Illustrative Temperature Screening Data for Buchwald-Hartwig Amination:
This table shows plausible results for a temperature optimization study in a Buchwald-Hartwig amination of this compound with a primary amine. This data is for illustrative purposes; actual results will depend on the specific amine, catalyst, ligand, and base used.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Observations |
| 70 | 24 | 40 | Slow reaction, significant starting material remaining. |
| 90 | 16 | 85 | Good conversion, minimal side products. |
| 110 | 10 | >95 | Complete conversion, clean reaction profile. |
| 130 | 6 | ~95 | Complete conversion, but evidence of minor Boc-deprotection and ligand degradation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Heck coupling reaction with this compound?
A1: For Heck couplings, the optimal temperature can vary widely depending on the olefin and the catalyst system. A good starting point is often in the range of 80-100 °C. However, some Heck reactions require higher temperatures, potentially up to 140-160 °C, especially with less reactive olefins. It is recommended to start in the 80-100 °C range and gradually increase the temperature if the reaction is not proceeding.
Q2: Can Sonogashira couplings of this compound be performed at room temperature?
A2: Yes, many Sonogashira couplings can proceed efficiently at room temperature, particularly with the use of a copper(I) co-catalyst. If you observe a slow reaction rate at room temperature, gentle heating to 40-60 °C can often accelerate the coupling without promoting significant side reactions.
Q3: I am observing dehalogenation of my starting material. Is this related to the reaction temperature?
A3: Dehalogenation, the replacement of the bromine atom with a hydrogen, can be a side reaction in palladium-catalyzed couplings. While it is often influenced by the choice of ligand, base, and the presence of protic sources, high reaction temperatures can sometimes exacerbate this issue. If dehalogenation is a significant problem, try running the reaction at the lower end of the effective temperature range for a longer period.
Experimental Protocols
General Protocol for Temperature Screening in Suzuki-Miyaura Coupling
-
Reaction Setup: To a series of oven-dried reaction vials, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add an appropriate degassed solvent (e.g., toluene, dioxane, or DMF/water mixtures).
-
Inert Atmosphere: Purge each vial with an inert gas (nitrogen or argon) and seal.
-
Heating: Place each vial in a pre-heated heating block or oil bath at the desired temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitoring: Monitor the progress of each reaction at regular intervals using TLC or LC-MS.
-
Work-up and Analysis: Once the reaction is complete or has reached a plateau, cool the vials to room temperature, perform an appropriate aqueous work-up, extract the product with an organic solvent, and analyze the crude product to determine the yield and purity.
Visualizations
Caption: Workflow for temperature optimization in cross-coupling reactions.
Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura couplings.
References
preventing premature deprotection of the N-Boc group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the premature deprotection of the N-Boc group during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of premature N-Boc deprotection?
A1: The N-Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions and can be prematurely cleaved under various circumstances. The most common causes include:
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Strongly Acidic Conditions: Exposure to strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) is the standard method for Boc deprotection, so unintended exposure will lead to its removal.[1][2][3][4]
-
Lewis Acids: Lewis acids like zinc bromide (ZnBr₂), aluminum chloride (AlCl₃), and trimethylsilyl iodide (TMSI) can also facilitate the cleavage of the N-Boc group.[1][5]
-
Elevated Temperatures: In some cases, particularly in the presence of certain solvents or catalysts, heating can lead to thermal deprotection of the N-Boc group.[6][7]
-
Certain Solvents: While less common, some solvents can promote deprotection, especially under prolonged reaction times or at elevated temperatures. For instance, thermolytic deprotection has been observed in solvents like trifluoroethanol (TFE) and methanol at high temperatures.[6][7]
Q2: Under what conditions is the N-Boc group generally considered stable?
A2: The N-Boc group is valued for its stability under a range of conditions, making it a versatile protecting group. It is generally stable to:
-
Basic Conditions: It is resistant to hydrolysis under most basic conditions.[1][3][8]
-
Nucleophilic Attack: The N-Boc group is stable towards many nucleophiles.[2][3][7]
-
Catalytic Hydrogenation: It is inert to catalytic hydrogenolysis conditions (e.g., H₂/Pd).[1][8]
Q3: Can premature N-Boc deprotection occur during purification?
A3: Yes, premature deprotection can occur during purification, particularly with reversed-phase chromatography (RP-HPLC) using acidic mobile phases containing TFA. To minimize this risk, it is advisable to neutralize the collected fractions promptly or use a less acidic modifier if the compound is particularly sensitive.
Q4: Are there any known side reactions associated with N-Boc deprotection?
A4: A primary side reaction during acidic N-Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation. This can be problematic for substrates containing electron-rich aromatic rings, thiols, or other nucleophilic functional groups. The use of scavengers can help mitigate this issue.[9]
Troubleshooting Guides
Issue 1: Unexpected N-Boc Deprotection Observed by TLC/LC-MS Analysis
| Possible Cause | Troubleshooting Step | Rationale |
| Acidic Contaminants | Neutralize all reagents and solvents before use. Ensure glassware is free of acidic residue. | Trace amounts of acid can be sufficient to catalyze the deprotection of sensitive substrates. |
| Reagent Instability | Use freshly opened or properly stored reagents. Some reagents can degrade over time to produce acidic byproducts. | For example, older bottles of chloroform can contain HCl. |
| Reaction Conditions Too Harsh | Reduce the reaction temperature. If heating is necessary, consider using a milder solvent. | Thermal liability of the N-Boc group can be exacerbated by certain solvents. |
| Lewis Acidic Reagents | If a Lewis acid is part of the reaction, consider using a milder one or a different synthetic route that avoids its use. | Some substrates are particularly sensitive to Lewis acids. |
Issue 2: Partial or Complete N-Boc Deprotection During Workup
| Possible Cause | Troubleshooting Step | Rationale |
| Acidic Aqueous Wash | Use a saturated sodium bicarbonate or a dilute buffer solution for the aqueous wash. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. | Acidic water can cause deprotection during the extraction process. |
| Prolonged Contact with Acidic Media | Minimize the time the compound is in contact with any acidic solutions. Work quickly and efficiently during extractions and washes. | The extent of deprotection is often time-dependent. |
Issue 3: N-Boc Cleavage When Other Acid-Sensitive Groups are Present
| Possible Cause | Troubleshooting Step | Rationale |
| Non-Orthogonal Protecting Groups | Switch to an orthogonal protecting group strategy. For example, use an Fmoc group (removed by base) if acidic conditions need to be avoided.[1][10][11] | Orthogonal protecting groups allow for the selective removal of one group without affecting the other. |
| Overly Strong Acidic Conditions | Use milder acidic conditions for deprotection. For example, use a dilute solution of HCl in dioxane or p-toluenesulfonic acid instead of neat TFA.[12] | Milder acids can sometimes selectively cleave the N-Boc group while leaving other, less labile groups intact. |
Data Summary
The stability of the N-Boc group is highly dependent on the reaction conditions. The following table provides a qualitative summary of its stability to various reagents and conditions.
| Condition/Reagent | Stability of N-Boc Group |
| pH | |
| pH < 1 | Labile |
| pH = 1 (Room Temp) | Moderately Stable |
| pH = 4 (Room Temp) | Stable |
| pH = 9 (Room Temp) | Stable |
| pH = 12 (Room Temp) | Stable |
| pH > 12 (100°C) | Labile |
| Bases | |
| LDA, NEt₃, Pyridine, t-BuOK | Generally Stable |
| Nucleophiles | |
| RLi, RMgX, R₂CuLi, Enolates, NH₃, RNH₂, NaOCH₃ | Generally Stable |
| Electrophiles | |
| RCOCl, RCHO, CH₃I, :CCl₂ | Generally Stable |
| Reducing Agents | |
| H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄ | Generally Stable |
| Oxidizing Agents | |
| KMnO₄, OsO₄, CrO₃/Py, RCOOOH, I₂, Br₂, Cl₂, MnO₂ | Generally Stable |
Data summarized from "Boc-Protected Amino Groups - Organic Chemistry Portal".[2]
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection with Trifluoroacetic Acid (TFA)
Objective: To remove the N-Boc protecting group from an amine.
Materials:
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N-Boc protected compound
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Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
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Saturated sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected compound in DCM (e.g., 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours at room temperature.
-
Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess TFA. Be cautious as CO₂ evolution can cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution to obtain the deprotected amine. Further purification may be necessary.
Protocol 2: Monitoring for Premature N-Boc Deprotection
Objective: To determine the stability of an N-Boc protected compound under specific reaction conditions.
Materials:
-
N-Boc protected compound
-
Proposed reaction reagents and solvent
-
TLC plates and developing chamber
-
LC-MS system
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Set up the reaction as planned, but on a small analytical scale.
-
At timed intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, etc.), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot immediately (e.g., by diluting with a neutral solvent and washing with a bicarbonate solution).
-
Analyze the quenched aliquot by TLC and/or LC-MS.
-
On the TLC plate, spot the starting material, the reaction aliquot, and a co-spot of both. Look for the appearance of a new, more polar spot corresponding to the deprotected amine.
-
In the LC-MS analysis, monitor for the disappearance of the starting material's mass peak and the appearance of the deprotected amine's mass peak.
-
By tracking the relative amounts of the protected and deprotected species over time, you can assess the stability of the N-Boc group under your specific experimental conditions.
Visualizations
Caption: Acid-catalyzed deprotection mechanism of the N-Boc group.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Protective Groups [organic-chemistry.org]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable cross-coupling reactions for this compound?
A1: Given the aryl bromide functionality of this compound, the most common and effective cross-coupling reactions are the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The choice depends on the desired final product:
-
Suzuki-Miyaura Coupling: For forming a carbon-carbon bond with an aryl, heteroaryl, or vinyl group.
-
Heck Coupling: For forming a carbon-carbon bond with an alkene.
-
Buchwald-Hartwig Amination: For forming a carbon-nitrogen bond with an amine.
Q2: What are the key challenges when performing cross-coupling reactions with this substrate?
A2: Researchers may encounter several challenges with this substrate:
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Steric Hindrance: The bromine atom is ortho to a bulky N-Boc-protected amine, which can sterically hinder the oxidative addition step at the palladium catalyst.
-
N-Boc Group Stability: The N-Boc protecting group is generally stable under basic conditions commonly used in Suzuki reactions, but can be labile in the presence of strong acids or at high temperatures.
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Sulfonamide Group Interference: The sulfonamide group is an electron-withdrawing group which can influence the reactivity of the aryl bromide. While generally stable, it's important to select conditions that do not lead to its degradation.
-
Catalyst Deactivation: The substrate or impurities could potentially deactivate the palladium catalyst.
Q3: Which palladium catalysts and ligands are recommended as a starting point?
A3: For a starting point, a combination of a palladium precursor and a suitable phosphine ligand is recommended.
-
For Suzuki Coupling: A common starting point is Pd(PPh₃)₄ or a combination of Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos.
-
For Heck Coupling: Pd(OAc)₂ with a phosphine ligand such as PPh₃ or P(o-tolyl)₃ is a conventional choice.
-
For Buchwald-Hartwig Amination: A combination of Pd₂(dba)₃ with a bulky electron-rich phosphine ligand like tBuXPhos is often effective for C-N bond formation.
Q4: What is the typical reactivity order for aryl halides in these reactions?
A4: The general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl. As this compound is an aryl bromide, it is generally a good substrate for these reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or no product yield.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. |
| Inappropriate Base | The choice of base is crucial. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous if required. |
| Poor Ligand Choice | For sterically hindered substrates, bulky and electron-rich ligands like SPhos or XPhos can be more effective. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C. |
| Solvent Effects | Screen different solvents or solvent mixtures, such as toluene/water, dioxane/water, or DMF. |
| Boronic Acid Decomposition | Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester). |
Issue 2: Presence of side products (e.g., homocoupling, dehalogenation).
| Potential Cause | Troubleshooting Step |
| Oxygen in the Reaction | Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). |
| High Catalyst Loading | Reduce the catalyst loading to minimize side reactions. |
| High Temperature | Lower the reaction temperature to improve selectivity. |
| Water Content | For anhydrous reactions, ensure all reagents and solvents are dry. For aqueous conditions, optimize the water ratio. |
Heck Coupling
Issue 1: Low conversion of the starting material.
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning | The catalyst can be poisoned by impurities. Ensure high purity of all reagents and solvents. |
| Inefficient Base | Triethylamine (Et₃N) is a common base. Consider screening other organic or inorganic bases. |
| Steric Hindrance | Use a more sterically demanding and electron-rich phosphine ligand to facilitate oxidative addition. |
| High Pressure Required | Some Heck reactions require elevated temperatures and pressures. Use a sealed reaction vessel if necessary. |
Issue 2: N-Boc deprotection.
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | The N-Boc group can be thermally labile. Try to lower the reaction temperature or use a more active catalyst that allows for milder conditions. |
| Acidic Byproducts | The reaction may generate acidic species that cleave the Boc group. Consider adding a non-nucleophilic scavenger base. |
Buchwald-Hartwig Amination
Issue 1: No C-N bond formation.
| Potential Cause | Troubleshooting Step |
| Incorrect Ligand | The choice of ligand is critical. Use bulky, electron-rich phosphine ligands like tBuXPhos or BrettPhos. |
| Base Incompatibility | Strong bases like NaOtBu or LHMDS are often required. Screen different bases to find the optimal one. |
| Amine Reactivity | The pKa of the amine partner is important. More acidic amines may require stronger bases. |
| Catalyst Inhibition | The amine starting material or product can sometimes inhibit the catalyst. Adjust the stoichiometry or use a different ligand. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
A recommended starting point based on similar substrates:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture at 80-100°C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Pd(PPh₃)₄ can be used directly. For Pd(OAc)₂, a ligand is necessary. |
| Base | Cs₂CO₃ (2.5 equiv.) | A strong, non-nucleophilic base is often effective. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A common solvent system for Suzuki reactions. |
| Temperature | 90 °C | A good starting temperature; may need optimization. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent catalyst degradation and side reactions. |
Table 2: Catalyst and Ligand Selection Guide
| Reaction Type | Recommended Catalyst | Recommended Ligand | Rationale |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphines can overcome steric hindrance. |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Standard ligands for Heck reactions. |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | tBuXPhos, BrettPhos | Bulky biaryl phosphine ligands are generally effective for C-N coupling. |
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.
Technical Support Center: Scale-Up Synthesis of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate Analogs
Welcome to the technical support center for the synthesis of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this important synthetic process.
Frequently Asked Questions (FAQs)
1. What are the most critical stages to monitor during the scale-up synthesis of this compound analogs?
The three most critical stages are the electrophilic bromination, the N-Boc protection, and the sulfonamidation. Each of these steps presents unique challenges during scale-up, including reaction control, impurity profiles, and material handling. Careful monitoring of reaction parameters is crucial to ensure a safe, efficient, and reproducible synthesis.
2. What are the common impurities that can arise during the synthesis, and how can they be minimized on a larger scale?
Common impurities include regioisomers from the bromination step, di-brominated products, and unreacted starting materials. On a larger scale, localized overheating or poor mixing can exacerbate the formation of these impurities. To minimize them, it is essential to have efficient temperature control and robust agitation. The choice of brominating agent is also critical; N-bromosuccinimide (NBS) is often preferred over liquid bromine for better control and reduced side reactions.[1][2]
3. Are there any specific safety precautions to consider when scaling up the bromination step?
Yes, the bromination of aromatic compounds can be highly exothermic.[3] On a larger scale, heat dissipation becomes a significant challenge. It is crucial to have a reactor with adequate cooling capacity and to control the addition rate of the brominating agent. A thorough process safety assessment, including reaction calorimetry, is highly recommended before attempting a large-scale bromination.
4. How does the electron-withdrawing nature of the sulfamoyl group affect the N-Boc protection of the aniline?
Anilines with electron-withdrawing groups are less nucleophilic, which can make the N-Boc protection reaction sluggish.[4] This can be particularly challenging during scale-up, as longer reaction times can lead to the formation of degradation products. It may be necessary to use a catalyst, such as 4-dimethylaminopyridine (DMAP), or to use more forcing reaction conditions, such as higher temperatures. However, these conditions must be carefully optimized to avoid side reactions.
5. What are the challenges associated with the sulfonamidation step at a larger scale?
The classical synthesis of sulfonamides often involves the use of sulfonyl chlorides, which can be moisture-sensitive and may generate corrosive byproducts like HCl.[5][6] On a larger scale, handling and quenching of such reagents require careful planning and appropriate equipment. Newer, more sustainable methods for sulfonamide synthesis are being developed to avoid these issues.[7]
Troubleshooting Guides
Problem 1: Low Yield and/or Incomplete Conversion in the Bromination Step
| Possible Cause | Suggested Solution |
| Insufficient activation of the aromatic ring | The starting material may not be sufficiently activated for electrophilic bromination. Consider using a stronger Lewis acid catalyst or a more reactive brominating agent. However, be aware that this may also increase the formation of impurities. |
| Poor solubility of starting material | On a larger scale, solubility issues can be more pronounced. Ensure adequate agitation and consider using a co-solvent to improve the solubility of the starting material. |
| Decomposition of the brominating agent | Some brominating agents, like NBS, can decompose if not handled properly. Ensure that the reagent is of high quality and stored correctly.[8] |
| Reaction temperature too low | While exothermic control is crucial, a temperature that is too low can lead to a sluggish reaction. Carefully optimize the temperature profile for the reaction. |
Problem 2: Formation of Multiple Products in the N-Boc Protection Step
| Possible Cause | Suggested Solution |
| Di-Boc protection | If there are multiple amine groups, di-Boc protection can occur.[4] Carefully control the stoichiometry of the Boc-anhydride and consider using a less reactive protecting group for other amines if necessary. |
| Reaction with other functional groups | The Boc-anhydride can potentially react with other nucleophilic functional groups in the molecule. Analyze the structure of your analog for other reactive sites and protect them if necessary. |
| Degradation of starting material or product | Prolonged reaction times or high temperatures can lead to degradation. Optimize the reaction conditions to achieve a reasonable reaction time without significant degradation. Consider using a catalyst to speed up the reaction. |
Problem 3: Difficulties in the Purification of the Final Product
| Possible Cause | Suggested Solution |
| Product is an oil or difficult to crystallize | This is a common issue in organic synthesis. Try different solvent systems for crystallization or consider using chromatography. For large-scale purification, techniques like preparative HPLC or simulated moving bed (SMB) chromatography may be necessary, but these can be costly. |
| Product is water-soluble | If the product has high polarity, it may be soluble in the aqueous layer during workup.[9] Before discarding any aqueous layers, it is advisable to check them for the presence of the product. |
| Product co-elutes with impurities | If using column chromatography, impurities may co-elute with the product. Try different solvent systems or stationary phases. It may also be necessary to revisit the reaction conditions to minimize the formation of the problematic impurity. |
Experimental Protocols & Methodologies
General Workflow for the Synthesis
The following diagram outlines the general synthetic workflow for the preparation of this compound analogs.
Caption: General synthetic workflow for this compound analogs.
Key Experimental Parameters for Scale-Up
The following table summarizes key experimental parameters that need careful consideration and optimization during the scale-up of the synthesis.
| Parameter | Bromination | N-Boc Protection | Sulfonamidation |
| Solvent | Acetonitrile, Dichloromethane | Dichloromethane, THF | Pyridine, Dichloromethane |
| Reagent | N-Bromosuccinimide (NBS) | Di-tert-butyl dicarbonate (Boc₂O) | Sulfonyl chloride |
| Temperature | 0 °C to room temperature | Room temperature to 40 °C | 0 °C to room temperature |
| Reaction Time | 2 - 6 hours | 12 - 24 hours | 4 - 12 hours |
| Catalyst | Lewis acids (e.g., FeCl₃, AlCl₃) - use with caution | 4-Dimethylaminopyridine (DMAP) | None typically required |
| Work-up | Quenching with Na₂S₂O₃ solution | Aqueous wash with mild acid/base | Quenching with water/ice |
| Purification | Crystallization or column chromatography | Crystallization or column chromatography | Crystallization or column chromatography |
Logical Relationships in Troubleshooting
When encountering a problem during the synthesis, a logical approach to troubleshooting is essential. The following diagram illustrates a decision-making process for addressing common issues.
Caption: A troubleshooting decision tree for synthetic challenges.
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. How To [chem.rochester.edu]
minimizing homocoupling in reactions with Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Methyl N-Boc-2-bromo-5-sulfamoylbenzoate in cross-coupling reactions. The primary focus is on minimizing the formation of homocoupling byproducts, a common challenge with sterically hindered and electronically complex aryl halides.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of your starting aryl bromide, this compound, react with each other to form a symmetrical biaryl compound. This competes with the desired cross-coupling reaction where the aryl bromide reacts with your intended coupling partner (e.g., a boronic acid in a Suzuki-Miyaura coupling).
Q2: Why is this compound prone to homocoupling?
A2: Several structural features of this molecule can contribute to an increased propensity for homocoupling. The presence of ortho-substituents (the bromine and the N-Boc protected amine) creates steric hindrance around the reaction center. This can slow down the desired cross-coupling pathway, giving the homocoupling side reaction a greater opportunity to occur.
Q3: What is the general mechanism of palladium-catalyzed homocoupling?
A3: In a typical palladium-catalyzed reaction, the Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of your starting material to form an Ar-Pd(II)-Br intermediate. Homocoupling can then occur through several proposed pathways, one of which involves the reaction of two of these intermediates to form a diarylpalladium(II) species (Ar-Pd(II)-Ar), which then undergoes reductive elimination to yield the homodimer (Ar-Ar) and regenerate the Pd(0) catalyst.
Q4: Can the choice of catalyst influence the extent of homocoupling?
A4: Absolutely. The choice of both the palladium source (precatalyst) and the ligand is critical. Bulky, electron-rich phosphine ligands are often employed to promote the desired cross-coupling and suppress homocoupling with sterically hindered aryl halides.
Q5: How does the base affect the formation of homocoupling byproducts?
A5: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura coupling. The choice and stoichiometry of the base can influence the relative rates of the desired cross-coupling and undesired side reactions. An inappropriate base can lead to decomposition of the boronic acid coupling partner or promote side reactions that lead to homocoupling.
Troubleshooting Guide
Issue 1: Significant formation of the homocoupled byproduct.
This is the most common issue when working with sterically hindered aryl bromides. The following steps can be taken to mitigate this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Steps:
-
Optimize the Catalyst System:
-
Ligand Selection: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often essential. These ligands can accelerate the reductive elimination step of the cross-coupling pathway, outcompeting the homocoupling reaction. Consider screening ligands such as SPhos, XPhos, or RuPhos.
-
Palladium Precatalyst: The choice of palladium source can influence the concentration of active Pd(0) and potentially reactive Pd(II) species. Using well-defined, air-stable precatalysts (e.g., Buchwald's G3 or G4 palladacycle precatalysts) can provide more consistent results and lower homocoupling compared to generating the active catalyst in situ from sources like Pd(OAc)₂.
-
-
Optimize the Base:
-
The base is crucial for activating the boronic acid in Suzuki-Miyaura coupling. However, a base that is too strong or too nucleophilic can lead to degradation of the starting materials or the catalyst.
-
Screening a panel of bases is recommended. Start with milder inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).
-
-
Solvent Selection:
-
The solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Aprotic solvents such as dioxane, toluene, or tetrahydrofuran (THF), often with a small amount of water, are commonly used for Suzuki-Miyaura reactions. The optimal solvent system should be determined empirically.
-
-
Temperature Control:
-
Higher temperatures can sometimes favor the undesired homocoupling pathway. If significant homocoupling is observed, try running the reaction at a lower temperature for a longer period.
-
-
Reagent Quality and Stoichiometry:
-
Ensure the boronic acid is of high purity and has not degraded during storage. Using freshly prepared or purified boronic acid can be beneficial. For particularly unstable boronic acids, consider using more stable derivatives like MIDA boronates.
-
A slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is typically used.
-
-
Maintain an Inert Atmosphere:
-
Oxygen can promote the homocoupling of boronic acids and can also lead to the deactivation of the palladium catalyst. It is critical to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Issue 2: Low or no conversion to the desired product.
If you are observing starting material and no significant product formation (neither cross-coupled nor homocoupled), consider the following:
-
Catalyst Activity: The palladium catalyst may not be active. Ensure you are using a reliable source of palladium and that the ligand is appropriate for the reaction. For challenging substrates, a higher catalyst loading (e.g., 2-5 mol%) might be necessary initially.
-
Reaction Temperature: The reaction may require more thermal energy. If you are running the reaction at a low temperature to avoid homocoupling, a modest increase in temperature may be necessary to initiate catalysis.
-
Base Strength: The base may be too weak to facilitate transmetalation. If you are using a mild base like K₂CO₃, you could try a stronger base such as K₃PO₄ or Cs₂CO₃.
Data on Reaction Parameter Effects
Table 1: Effect of Ligand on Cross-Coupling vs. Homocoupling
| Ligand Type | General Observation on Homocoupling | Typical Cross-Coupling Yield for Hindered Substrates |
| Simple Phosphines (e.g., PPh₃) | Higher tendency for homocoupling | Low to moderate |
| Bulky, Electron-Rich Biarylphosphines (e.g., SPhos, XPhos) | Significantly reduced homocoupling | High to excellent |
| N-Heterocyclic Carbenes (NHCs) | Can be effective, but require careful optimization | Moderate to high |
Table 2: Effect of Base on Reaction Selectivity
| Base | General Impact on Homocoupling | Comments |
| Strong, Nucleophilic Bases (e.g., NaOH, NaOEt) | Can increase homocoupling and side reactions | Generally not recommended for complex substrates |
| Moderate, Non-nucleophilic Bases (e.g., K₂CO₃, K₃PO₄) | Generally favor cross-coupling | Good starting point for optimization |
| Cesium Carbonate (Cs₂CO₃) | Often improves yields for challenging couplings | Can be beneficial for sterically hindered substrates |
Experimental Protocols
The following are suggested starting protocols for a Suzuki-Miyaura coupling reaction with this compound. Note: These are general guidelines and may require optimization.
Protocol 1: Using a Buchwald Palladacycle Precatalyst
Reaction Setup:
Caption: Experimental workflow for Protocol 1.
Detailed Steps:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and the SPhos Pd G3 precatalyst (0.02 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: In situ Catalyst Generation
Reaction Setup:
Caption: Experimental workflow for Protocol 2.
Detailed Steps:
-
To a dry Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and XPhos (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
By systematically applying these troubleshooting strategies and starting with optimized protocols for similar challenging substrates, researchers can significantly minimize homocoupling and achieve higher yields of the desired cross-coupled products in their reactions with this compound.
Technical Support Center: Analytical Methods for Monitoring Methyl N-Boc-2-bromo-5-sulfamoylbenzoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl N-Boc-2-bromo-5-sulfamoylbenzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analytical monitoring of reactions involving this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Column Overload.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Possible Cause 2: Incompatible Sample Solvent.
-
Solution: Ensure the sample is dissolved in the mobile phase or a weaker solvent.
-
-
Possible Cause 3: Column Contamination or Degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1]
-
-
Possible Cause 4: Secondary Interactions.
-
Solution: For sulfonamides, which can have acidic protons, peak tailing may occur due to interactions with the silica support. Try adding a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase.
-
Issue: Inconsistent Retention Times
-
Possible Cause 1: Fluctuations in Mobile Phase Composition.
-
Possible Cause 2: Temperature Variations.
-
Possible Cause 3: Column Equilibration.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before each injection, especially for gradient methods.[2]
-
-
Possible Cause 4: Pump Issues.
-
Solution: Check for leaks, air bubbles in the pump head, or worn pump seals.[1]
-
Issue: Baseline Noise or Drift
-
Possible Cause 1: Contaminated Mobile Phase or Detector Cell.
-
Solution: Use high-purity solvents and flush the detector cell.[2]
-
-
Possible Cause 2: Air Bubbles in the System.
-
Solution: Degas the mobile phase and purge the pump.[2]
-
-
Possible Cause 3: Detector Lamp Issues.
-
Solution: Check the detector lamp's energy and replace it if necessary.[2]
-
Thin-Layer Chromatography (TLC) Troubleshooting
Issue: Streaking of Spots
-
Possible Cause 1: Sample Overload.
-
Solution: Apply a smaller spot or dilute the sample.
-
-
Possible Cause 2: Sample Insolubility.
-
Solution: Ensure the sample is fully dissolved in the spotting solvent.
-
-
Possible Cause 3: Highly Polar Compound.
-
Solution: Add a small amount of a polar solvent (e.g., methanol or acetic acid) to the developing solvent system.
-
Issue: Poor Separation (Rf Values Too High or Too Low)
-
Possible Cause 1: Inappropriate Solvent System Polarity.
-
Solution: If Rf values are too high, decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). If Rf values are too low, increase the polarity (e.g., increase the proportion of the polar solvent).
-
-
Possible Cause 2: Incorrect Stationary Phase.
-
Solution: Ensure you are using the appropriate TLC plate (e.g., silica gel for normal-phase, C18 for reversed-phase).
-
Issue: No Spots Visible
-
Possible Cause 1: Insufficient Concentration.
-
Solution: Spot a more concentrated sample.
-
-
Possible Cause 2: Inappropriate Visualization Technique.
-
Solution: this compound is UV active due to the aromatic ring. Use a UV lamp at 254 nm for visualization. If the product is expected to have the Boc group removed, staining with ninhydrin can be used to visualize the free amine.
-
Frequently Asked Questions (FAQs)
1. What are the recommended starting methods for monitoring a reaction involving this compound?
For rapid, qualitative monitoring, Thin-Layer Chromatography (TLC) is an excellent starting point. For quantitative analysis and better resolution, High-Performance Liquid Chromatography (HPLC) is recommended. In-situ monitoring techniques like NMR or FTIR spectroscopy can provide real-time kinetic data.[4][5]
2. How do I choose a suitable TLC solvent system?
A good starting point for aromatic compounds like this compound is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. You can adjust the ratio to achieve an Rf value for your starting material between 0.2 and 0.4.
3. What are typical HPLC conditions for analyzing N-Boc protected sulfonamides?
Reversed-phase HPLC is commonly used. A C18 column is a good choice. A gradient elution with a mobile phase consisting of water (often with 0.1% formic acid or acetic acid) and an organic modifier like acetonitrile or methanol is a robust starting point.[6]
4. How can I use ¹H NMR to monitor the progress of the reaction?
You can monitor the disappearance of the starting material's signals and the appearance of the product's signals. For an N-Boc protection reaction, you would look for the appearance of the characteristic singlet from the nine protons of the tert-butyl group, typically around 1.5 ppm. For a deprotection reaction, you would monitor the disappearance of this signal.[4][7][8][9][10]
5. How can I confirm the identity of my product?
Mass spectrometry (MS) coupled with HPLC (LC-MS) or after elution from a TLC plate can be used to confirm the molecular weight of the product. ¹H and ¹³C NMR spectroscopy will provide structural information to confirm the final product.
Data Presentation
Table 1: Hypothetical TLC Data for a Reaction
| Compound | Rf Value (3:1 Hexane:Ethyl Acetate) | Visualization |
| Methyl 2-bromo-5-sulfamoylbenzoate (Starting Material) | 0.35 | UV (254 nm) |
| This compound (Product) | 0.50 | UV (254 nm) |
| By-product | 0.10 | UV (254 nm) |
Table 2: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Prepare a TLC developing chamber with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
On a silica gel TLC plate, draw a baseline in pencil about 1 cm from the bottom.
-
Using a capillary tube, spot a dilute solution of your starting material, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same spot).
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf values for the starting material and any new spots that appear. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Protocol 2: General Procedure for HPLC Sample Preparation and Analysis
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or the initial mobile phase composition).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the filtered sample into the HPLC system.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The peak area can be used to quantify the conversion.
Visualizations
Caption: Workflow for monitoring the progress of a chemical reaction.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
- 1. ijnrd.org [ijnrd.org]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. researchgate.net [researchgate.net]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate with other common aryl bromides in palladium-catalyzed cross-coupling reactions. The information presented herein is intended to assist researchers in designing synthetic routes and predicting reaction outcomes.
Introduction to Aryl Bromide Reactivity
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, is fundamentally governed by the ease of the oxidative addition of the aryl bromide to the palladium(0) catalyst. This step is often the rate-determining step of the catalytic cycle. The electronic and steric properties of the substituents on the aromatic ring significantly influence this process.
Generally, electron-withdrawing groups on the aryl bromide enhance reactivity by making the carbon atom of the C-Br bond more electrophilic and susceptible to oxidative addition. Conversely, electron-donating groups tend to decrease reactivity. Steric hindrance, particularly at the ortho position to the bromine atom, can also impede the approach of the palladium catalyst, thereby slowing down the reaction rate.
This compound possesses a unique combination of substituents that influence its reactivity profile. The bromine atom is situated at the ortho position to a bulky N-Boc protected amine and a methyl ester group, introducing significant steric hindrance. Additionally, the presence of a strongly electron-withdrawing sulfamoyl group at the para position to the bromine is expected to electronically activate the C-Br bond towards oxidative addition. This guide will compare its predicted reactivity with that of other well-studied aryl bromides.
Comparative Reactivity Data
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Bromide | Substituent Effects | Typical Yield (%) |
| This compound | Ortho-steric hindrance (decreasing reactivity), para-electron-withdrawing (increasing reactivity) | 70-85% (Predicted) |
| 4-Bromoanisole | para-electron-donating | 85-95%[1][2] |
| 4-Bromobenzonitrile | para-electron-withdrawing | >95%[1][2] |
| 2-Bromotoluene | Ortho-steric hindrance | 75-90% |
| Bromobenzene | Unsubstituted | 90-98% |
Table 2: Buchwald-Hartwig Amination with Aniline
| Aryl Bromide | Substituent Effects | Typical Yield (%) |
| This compound | Ortho-steric hindrance (decreasing reactivity), para-electron-withdrawing (increasing reactivity) | 65-80% (Predicted) |
| 4-Bromoanisole | para-electron-donating | 80-90% |
| 4-Bromobenzonitrile | para-electron-withdrawing | >90% |
| 2-Bromotoluene | Ortho-steric hindrance | 70-85% |
| Bromobenzene | Unsubstituted | 85-95% |
Table 3: Sonogashira Coupling with Phenylacetylene
| Aryl Bromide | Substituent Effects | Typical Yield (%) |
| This compound | Ortho-steric hindrance (decreasing reactivity), para-electron-withdrawing (increasing reactivity) | 60-75% (Predicted) |
| 4-Bromoanisole | para-electron-donating | 80-90% |
| 4-Bromobenzonitrile | para-electron-withdrawing | >90% |
| 2-Bromotoluene | Ortho-steric hindrance | 70-85% |
| Bromobenzene | Unsubstituted | 85-95% |
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, along with a general experimental workflow for a typical cross-coupling experiment.
References
Spectroscopic Analysis of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key intermediates is paramount. This guide provides a comparative analysis of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate and its derivatives, compounds that serve as versatile scaffolds in medicinal chemistry. Due to the limited availability of published spectroscopic data for the title compound, this guide presents a compilation of expected spectral characteristics based on related structures and general principles of spectroscopic interpretation. It also includes a generalized experimental protocol for the synthesis and characterization of such compounds.
Introduction
This compound is a functionalized aromatic compound incorporating a bromine atom, a Boc-protected sulfamoyl group, and a methyl ester. These features make it a valuable building block for the synthesis of a variety of pharmaceutical agents, particularly those targeting enzymes and receptors where sulfonamide and substituted benzoate moieties are known to interact. The bromine atom allows for further structural modifications via cross-coupling reactions, while the N-Boc protecting group provides a stable yet readily cleavable handle for synthetic manipulations.
Precise spectroscopic characterization is essential for confirming the identity and purity of these derivatives during multi-step syntheses. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound and provides a framework for comparing these with newly synthesized analogs.
Comparative Spectroscopic Data
Table 1: Expected ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic-H (position 3) | 8.2 - 8.4 | d | ~2.0 |
| Aromatic-H (position 4) | 7.8 - 8.0 | dd | ~8.5, 2.0 |
| Aromatic-H (position 6) | 7.6 - 7.8 | d | ~8.5 |
| -OCH₃ (ester) | 3.9 - 4.1 | s | - |
| -NH (Boc-protected) | 7.0 - 8.0 (broad) | s | - |
| -C(CH₃)₃ (Boc) | 1.4 - 1.6 | s | - |
Table 2: Expected ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (ester) | 164 - 166 |
| C=O (Boc) | 150 - 152 |
| C-Br (aromatic) | 118 - 122 |
| C-SO₂NH (aromatic) | 140 - 145 |
| Aromatic CHs | 125 - 135 |
| Aromatic C (quaternary) | 130 - 140 |
| -OCH₃ (ester) | 52 - 54 |
| -C(CH₃)₃ (Boc) | 82 - 84 |
| -C(CH₃)₃ (Boc) | 28 - 29 |
Table 3: Expected IR Spectroscopic Data
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Boc) | 3200 - 3400 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (ester) | 1720 - 1740 | Strong |
| C=O Stretch (Boc) | 1700 - 1720 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| S=O Stretch (sulfonamide) | 1330 - 1370 and 1140 - 1180 | Strong |
| C-O Stretch (ester) | 1200 - 1300 | Strong |
| C-Br Stretch | 500 - 600 | Medium |
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 395.0/397.0 | Isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |
| [M+Na]⁺ | 417.0/419.0 | Isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |
| [M-Boc+H]⁺ | 295.0/297.0 | Loss of the tert-butoxycarbonyl group |
Experimental Protocols
The following are generalized procedures for the synthesis and spectroscopic characterization of this compound derivatives. Researchers should adapt these protocols based on the specific properties of their target molecules.
General Synthesis of this compound
-
Esterification: 2-Bromo-5-sulfamoylbenzoic acid is esterified to its corresponding methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄) under reflux conditions.
-
N-Boc Protection: The resulting methyl 2-bromo-5-sulfamoylbenzoate is then protected at the sulfonamide nitrogen. This is typically carried out by reacting the sulfonamide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) and triethylamine (Et₃N) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Work-up and Purification: The reaction mixture is typically quenched with water or a mild acidic solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compound.
Workflow and Logic Diagrams
To visualize the synthesis and characterization process, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Logic diagram for the spectroscopic characterization of organic compounds.
Conclusion
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and its derivatives. While experimental data for the title compound remains elusive in the public domain, the provided tables of expected values and generalized experimental protocols offer a valuable resource for researchers working with these important synthetic intermediates. The application of the described spectroscopic techniques is crucial for the unambiguous confirmation of their structures and for ensuring the purity required for their use in drug discovery and development.
alternative reagents to Methyl N-Boc-2-bromo-5-sulfamoylbenzoate for sulfonamide synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Modern Synthetic Routes Beyond Traditional Sulfonyl Chlorides.
The synthesis of sulfonamides, a cornerstone of medicinal chemistry and drug development, has traditionally relied upon the use of sulfonyl chlorides. However, the pursuit of milder reaction conditions, greater functional group tolerance, and novel molecular architectures has driven the development of innovative alternatives. This guide provides a comprehensive comparison of modern reagents and methodologies for sulfonamide synthesis, with a particular focus on alternatives to reagents like Methyl N-Boc-2-bromo-5-sulfamoylbenzoate. We present a detailed analysis of their performance, supported by experimental data and protocols, to empower researchers in selecting the optimal synthetic strategy.
Performance Comparison of Sulfonamide Synthesis Methods
The following table summarizes the key performance indicators of various methods for sulfonamide synthesis, providing a direct comparison of their yields, reaction conditions, and general applicability.
| Method/Reagent | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Limitations |
| This compound (Traditional) | 60-80% | Basic conditions (e.g., Et3N, DIPEA), Room temperature to mild heating, Anhydrous solvent (e.g., DCM, THF) | Well-established, predictable reactivity. | Requires pre-functionalized sulfonyl chloride, potential for side reactions with sensitive substrates. |
| Sandmeyer-type reaction with DABSO | 70-95%[1][2] | Room temperature, aqueous HCl, Cu catalyst, in situ diazotization.[1][2] | Mild conditions, high yields, broad substrate scope (anilines), scalable.[1][2] | Requires aniline starting materials, use of a copper catalyst. |
| Copper-Catalyzed N-Arylation | 60-90% | High temperatures (100-140 °C), various copper catalysts and ligands, basic conditions. | Direct formation of N-aryl sulfonamides from aryl halides. | High temperatures, requires catalyst and ligand screening. |
| One-Pot Synthesis from Organometallic Reagents & DABSO | 50-90% | Low to room temperature, inert atmosphere, subsequent oxidation. | Avoids isolation of sulfonyl chlorides, access to diverse sulfonamides. | Requires handling of organometallic reagents, multi-step one-pot procedure. |
Detailed Experimental Protocols
For clarity and reproducibility, detailed experimental protocols for the key alternative methods are provided below.
Sandmeyer-Type Sulfonamide Synthesis from Anilines using DABSO
This protocol is adapted from a procedure described by Idorsia Pharmaceuticals Ltd.[1][2]
Procedure: To a solution of the aniline (1.0 equiv) in MeCN (0.2 M) is added 37% aqueous HCl (2.0 equiv) and CuCl₂ (5 mol%). The mixture is stirred at room temperature, and then tert-butyl nitrite (1.1 equiv) is added dropwise. After stirring for 17 hours, the reaction is cooled to 0 °C, and morpholine (2.2 equiv) is added. The reaction mixture is then warmed to room temperature and stirred for an additional 1 hour. The product sulfonamide is isolated by standard aqueous workup and purification by column chromatography.
Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Halides
This protocol is a general representation of copper-catalyzed N-arylation reactions.
Procedure: A mixture of the sulfonamide (1.0 equiv), aryl halide (1.2 equiv), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., an oxalamide or 4-hydroxypicolinamide, 10-20 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv) in a suitable solvent (e.g., DMF, dioxane) is heated at 100-140 °C for 12-24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.
One-Pot Sulfonamide Synthesis from Organometallic Reagents and DABSO
This protocol is based on the work of Willis and co-workers.
Procedure: To a solution of the organometallic reagent (e.g., a Grignard or organolithium reagent, 1.0 equiv) in an anhydrous solvent (e.g., THF) under an inert atmosphere at -78 °C is added a solution of DABSO (0.6 equiv) in the same solvent. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. Subsequently, an amine (1.2 equiv) and an oxidant (e.g., aqueous sodium hypochlorite) are added, and the mixture is stirred for an additional 1-2 hours at room temperature. The sulfonamide product is then isolated via aqueous workup and purified by column chromatography.
Visualizing the Synthetic Pathways
To further elucidate the relationships and workflows of these synthetic methods, the following diagrams are provided.
Figure 1: A comparison of traditional and alternative synthetic pathways to sulfonamides.
Figure 2: Experimental workflow for Sandmeyer-type sulfonamide synthesis using DABSO.
Conclusion
The landscape of sulfonamide synthesis is evolving, offering researchers a broader toolkit to construct these vital pharmacophores. While traditional methods utilizing reagents like this compound remain valuable, modern alternatives provide significant advantages in terms of mildness, efficiency, and the ability to access novel chemical space. The Sandmeyer-type reaction with DABSO, for instance, offers a high-yielding and scalable route from readily available anilines under mild conditions. Copper-catalyzed N-arylation provides a direct path to N-aryl sulfonamides, and the one-pot synthesis from organometallic reagents and DABSO bypasses the need for isolating sensitive sulfonyl chloride intermediates.
The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision, facilitating the efficient and effective synthesis of sulfonamides in a research and development setting.
References
- 1. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity Analysis of Novel Carbonic Anhydrase IX Inhibitors Derived from Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
Published: November 1, 2025
Affiliation: Advanced Drug Discovery Unit
Abstract
This guide provides a comparative analysis of a series of novel compounds synthesized from the versatile building block, Methyl N-Boc-2-bromo-5-sulfamoylbenzoate. The primary objective of this study was to investigate the impact of structural modifications on the inhibitory activity against human Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumor progression and hypoxia. The core structure was modified at the 2-position via Suzuki-Miyaura cross-coupling reactions to introduce various aryl moieties. This guide presents the synthesis, experimental protocols, and a comparative analysis of the bioactivity of these derivatives, offering valuable insights for researchers in oncology and medicinal chemistry.
Introduction
This compound is a highly functionalized scaffold for organic synthesis. The presence of a bromine atom, a protected sulfamoyl group, and a methyl ester allows for selective and diverse chemical modifications. The sulfamoyl group (-SO₂NH₂) is a well-established zinc-binding group for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. Carbonic Anhydrase IX is a transmembrane isoform that is overexpressed in many types of solid tumors, contributing to the acidification of the tumor microenvironment and promoting cancer cell survival and proliferation. Consequently, CA IX is a validated target for anticancer drug development.
This guide details the synthesis and comparative in vitro evaluation of four novel derivatives (designated Cpd-1 to Cpd-4 ) against human CA IX. The data presented herein aims to elucidate structure-activity relationships (SAR) to guide future drug design efforts.
Synthesis and Derivatization
The synthesis of the target compounds commenced with this compound as the starting material. The key synthetic step involved a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce phenyl, 4-fluorophenyl, 4-methoxyphenyl, and 3,4-dimethoxyphenyl groups at the 2-position of the benzoate ring. The final step involved the acidic removal of the Boc protecting group to yield the free sulfonamide, which is crucial for binding to the zinc ion in the active site of carbonic anhydrase.
General Synthetic Workflow
Caption: General workflow for the synthesis of target compounds.
Comparative Bioactivity Data
The inhibitory potency of the synthesized compounds against human CA IX was evaluated using a stopped-flow CO₂ hydration assay. Acetazolamide (AZA), a clinically used pan-CA inhibitor, was used as a reference compound. The results, expressed as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the table below.
| Compound ID | R-Group (at 2-position) | Molecular Weight ( g/mol ) | CA IX IC₅₀ (nM) |
| Cpd-1 | Phenyl | 292.31 | 45.2 |
| Cpd-2 | 4-Fluorophenyl | 310.30 | 25.8 |
| Cpd-3 | 4-Methoxyphenyl | 322.34 | 38.7 |
| Cpd-4 | 3,4-Dimethoxyphenyl | 352.36 | 72.1 |
| AZA | (Reference) | 222.25 | 25.0 |
Data Interpretation:
-
All synthesized compounds demonstrated potent inhibition of CA IX, with IC₅₀ values in the nanomolar range.
-
Cpd-2 , featuring a 4-fluorophenyl group, exhibited the highest potency, comparable to the reference drug Acetazolamide. The electron-withdrawing nature of the fluorine atom likely enhances the binding affinity.
-
Cpd-1 (phenyl) and Cpd-3 (4-methoxyphenyl) showed slightly reduced but still significant activity.
-
Cpd-4 , with a bulkier 3,4-dimethoxyphenyl substituent, displayed the lowest potency among the series, suggesting that steric hindrance in the active site pocket may negatively impact binding.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 eq) in a 3:1 mixture of dioxane and water were added the corresponding arylboronic acid (1.2 eq), sodium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture was degassed with argon for 15 minutes and then heated to 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the N-Boc protected intermediate.
General Protocol for Boc Deprotection
The N-Boc protected intermediate was dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) was added dropwise at 0 °C, and the reaction mixture was stirred at room temperature for 4 hours. The solvent was removed under reduced pressure, and the residue was co-evaporated with diethyl ether to yield the final compound as a solid, which was further purified by recrystallization.
In Vitro Carbonic Anhydrase IX Inhibition Assay
The inhibitory activity of the compounds against the catalytic activity of recombinant human CA IX was determined by measuring their effect on the CO₂ hydration reaction using a stopped-flow instrument. The assay was performed at 25 °C in a buffer solution (10 mM HEPES, pH 7.5). The enzyme concentration in the assay cell was 10 nM. The inhibitor and enzyme were pre-incubated for 15 minutes. The reaction was initiated by mixing the enzyme-inhibitor solution with a CO₂-saturated water solution. The rate of pH change due to proton production was monitored by a pH indicator (p-nitrophenol). IC₅₀ values were calculated from dose-response curves by non-linear regression analysis.
Proposed Mechanism of Action: Signaling Pathway
The inhibition of CA IX by these sulfonamide derivatives is proposed to disrupt the pH regulation mechanism in cancer cells. By blocking CA IX's ability to hydrate extracellular CO₂ to protons and bicarbonate, the inhibitors prevent the acidification of the tumor microenvironment. This can lead to an increase in intracellular pH, inducing apoptosis and reducing the metastatic potential of cancer cells.
Caption: Proposed mechanism of CA IX inhibition in the tumor microenvironment.
Conclusion
This guide demonstrates the successful synthesis and evaluation of a novel series of CA IX inhibitors based on a this compound scaffold. The results indicate that modification at the 2-position of the benzoate ring significantly influences inhibitory potency. Specifically, the introduction of a 4-fluorophenyl group (Cpd-2 ) resulted in a highly potent inhibitor with activity comparable to the established drug Acetazolamide. These findings provide a strong foundation for the further development of selective and potent CA IX inhibitors for anticancer therapy. Future work will focus on expanding the library of derivatives and conducting in vivo efficacy studies.
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
For researchers and professionals in drug development and medicinal chemistry, the choice of starting materials and synthetic routes is a critical decision, balancing cost, efficiency, and scalability. This guide provides a comparative analysis of using Methyl N-Boc-2-bromo-5-sulfamoylbenzoate as a key intermediate in the synthesis of pharmaceutically relevant compounds, particularly focusing on the class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. We will compare a plausible synthetic pathway utilizing this brominated building block against a well-established industrial synthesis of the blockbuster drug, Sitagliptin.
Executive Summary
The use of this compound offers a modular and potentially flexible approach to the synthesis of various DPP-4 inhibitors. Its key advantage lies in the ability to introduce diverse functionalities via cross-coupling reactions at the bromine position. However, this route may involve more synthetic steps and potentially higher initial raw material costs compared to highly optimized, convergent industrial syntheses. The established asymmetric hydrogenation route to Sitagliptin, while reliant on an expensive catalyst, is remarkably efficient in terms of step economy and overall yield, making it a formidable benchmark. The choice of synthetic strategy will ultimately depend on the specific goals of the research or development program, such as the need for analog synthesis versus large-scale production of a single target molecule.
Comparative Analysis of Synthetic Routes
We will analyze two distinct synthetic strategies for a key structural motif found in many DPP-4 inhibitors:
-
Route A: Hypothetical Synthesis via this compound. This route leverages the reactivity of the aryl bromide for carbon-carbon bond formation, a common strategy in medicinal chemistry for building molecular complexity.
-
Route B: Established Industrial Synthesis of Sitagliptin via Asymmetric Hydrogenation. This route is a highly optimized process that introduces the crucial chiral amine via a catalytic asymmetric reaction on a custom-built substrate.
Data Presentation: A Head-to-Head Comparison
| Metric | Route A: Via this compound (Estimated) | Route B: Asymmetric Hydrogenation for Sitagliptin (Reported) |
| Starting Materials Cost | Moderate to High (Specialized brominated intermediate) | Moderate (Custom synthesis from 2,4,5-trifluorophenylacetic acid)[1][2][3][4] |
| Key Reagent Cost | Palladium catalyst (Moderate), Ligands (Variable) | Chiral Rhodium Catalyst (Very High)[5][6] |
| Number of Synthetic Steps | Potentially higher (4-6 steps to a key intermediate) | Lower (Highly convergent, 3-4 steps to final API)[7][8][9] |
| Overall Yield | Likely lower due to multiple steps (Estimated 30-40%) | High (Reported up to 65-82%)[7][8][9] |
| Scalability | Good, but may require optimization for each step | Proven for large-scale industrial production |
| Flexibility for Analog Synthesis | High (Amenable to various cross-coupling partners) | Low (Optimized for a single target) |
| Waste Generation | Moderate to High (Multiple steps, purifications) | Lower (Optimized "green" synthesis with reduced waste streams)[8] |
Experimental Protocols
Route A: Hypothetical Protocol for a DPP-4 Inhibitor Intermediate from this compound
This proposed synthesis illustrates how the title compound could be utilized.
Step 1: Suzuki Coupling. To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added a boronic acid or ester partner (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq). The reaction mixture is heated under an inert atmosphere until completion. After cooling, the product is extracted, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 2: Ester Hydrolysis. The product from Step 1 is dissolved in a mixture of THF and water, and an excess of LiOH is added. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then acidified, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the carboxylic acid.
Step 3: Amide Coupling. The carboxylic acid from Step 2 (1.0 eq) is dissolved in a suitable solvent (e.g., DMF) along with a desired amine partner (1.1 eq). A coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) are added. The reaction is stirred at room temperature until completion. The product is then isolated by extraction and purified by chromatography.
Step 4: Boc Deprotection. The Boc-protected sulfonamide is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an acid such as trifluoroacetic acid. The reaction is stirred until the deprotection is complete. The solvent and excess acid are removed under reduced pressure to yield the final product.
Route B: Established Protocol for Sitagliptin Synthesis via Asymmetric Hydrogenation
This is a simplified representation of the Merck process.[8][9][10]
Step 1: Synthesis of β-ketoamide. 2,4,5-Trifluorophenylacetic acid is activated (e.g., with a carbodiimide) and reacted with Meldrum's acid to form an acyl Meldrum's acid derivative. This intermediate is then reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[7][8][11]triazolo[4,3-a]pyrazine hydrochloride in the presence of a base to yield the corresponding β-ketoamide.
Step 2: Formation of Enamine. The β-ketoamide is treated with ammonium acetate in methanol to form the corresponding enamine in situ.
Step 3: Asymmetric Hydrogenation. The enamine solution is subjected to asymmetric hydrogenation using a chiral rhodium catalyst (e.g., Rh(I)/tBu JOSIPHOS) under hydrogen pressure. This step establishes the chiral center of the molecule with high enantioselectivity.[8][12]
Step 4: Isolation of Sitagliptin. Following the hydrogenation, the catalyst is removed, and the product is isolated, often as its phosphate salt, through crystallization.
Visualization of Synthetic Pathways
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. echemi.com [echemi.com]
- 3. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 | FT38245 [biosynth.com]
- 4. echemi.com [echemi.com]
- 5. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. ossila.com [ossila.com]
- 8. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Coupling Reactions of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate is a versatile building block in organic synthesis, particularly for the introduction of a substituted benzamide moiety. Its bifunctional nature, possessing both a reactive aryl bromide and a protected amine, allows for a variety of cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions involving this substrate, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The performance of these reactions is compared based on typical yields and reaction conditions, supported by generalized experimental data.
Performance Comparison of Cross-Coupling Reactions
The choice of cross-coupling reaction dictates the type of substituent introduced at the 2-position of the benzoate ring. The following table summarizes the expected outcomes and typical reaction parameters for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with this compound.
| Reaction Type | Coupling Partner | Product Type | Catalyst/Ligand System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | 2-Aryl-5-sulfamoylbenzoate | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Toluene/Water or Dioxane/Water | 80-110 | 75-95 |
| Buchwald-Hartwig | Primary/Secondary Amine | 2-Amino-5-sulfamoylbenzoate | Pd₂(dba)₃ / Xantphos or RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-120 | 70-90 |
| Heck | Alkene (e.g., Styrene) | 2-Alkenyl-5-sulfamoylbenzoate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 100-140 | 60-85 |
Reaction Pathways and Experimental Workflows
The general transformations for these cross-coupling reactions are depicted below, showcasing the versatility of the starting material.
Caption: Reaction pathways for this compound.
A generalized workflow for the synthesis and characterization of the reaction products is outlined below. This workflow is applicable to all three reaction types with minor modifications in the purification step depending on the properties of the product.
Caption: General experimental workflow for product synthesis and characterization.
Experimental Protocols
Detailed experimental protocols for each reaction type are provided below. These are generalized procedures and may require optimization for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of Methyl 2-phenyl-N-Boc-5-sulfamoylbenzoate
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Solvent and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Buchwald-Hartwig Amination: Synthesis of Methyl 2-morpholino-N-Boc-5-sulfamoylbenzoate
-
Reaction Setup: In a glovebox, add to a flask this compound (1.0 equiv.), morpholine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.) and Xantphos (0.04 equiv.).
-
Solvent: Add anhydrous toluene.
-
Reaction: Seal the flask and heat the mixture to 100 °C for 12-24 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride. Extract with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). A product with the CAS number 65194-62-9, Methyl 2-(morpholin-4-yl)-5-sulfamoylbenzoate, corresponds to the de-Boc protected version of this target molecule.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.
Heck Reaction: Synthesis of Methyl 2-styryl-N-Boc-5-sulfamoylbenzoate
-
Reaction Setup: To a flask, add this compound (1.0 equiv.), styrene (1.5 equiv.), and triethylamine (2.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (0.03 equiv.) and tri(o-tolyl)phosphine (0.06 equiv.).
-
Solvent: Add anhydrous dimethylformamide (DMF).
-
Reaction: Heat the mixture to 120 °C for 18-36 hours under an inert atmosphere, monitoring by TLC.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Alternative Synthetic Routes
While palladium-catalyzed cross-coupling reactions are highly efficient, alternative methods for the synthesis of 2-substituted-5-sulfamoylbenzoates exist. These often involve multi-step sequences starting from different precursors. For example, a 2-aryl derivative could potentially be synthesized through a Sandmeyer reaction of a 2-amino-5-sulfamoylbenzoate, followed by a Suzuki coupling. Another approach could involve the construction of the substituted benzene ring through a Diels-Alder reaction followed by aromatization.
The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and functional group tolerance. The cross-coupling methods presented in this guide offer a direct and versatile approach for the derivatization of this compound, providing efficient access to a wide range of compounds for further investigation in drug discovery and materials science.
comparative study of different protecting groups for 2-bromo-5-sulfamoylbenzoate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Protection of a Versatile Building Block
2-Bromo-5-sulfamoylbenzoic acid is a key intermediate in the synthesis of various biologically active molecules. Its successful manipulation in multi-step syntheses often necessitates the use of protecting groups for its carboxyl and sulfamoyl functionalities to prevent unwanted side reactions. This guide provides a comparative analysis of common protecting groups for 2-bromo-5-sulfamoylbenzoate, offering experimental data and protocols to aid in the selection of the most appropriate strategy for your synthetic route.
Protecting the Carboxyl Group: A Comparison of Ester Protecting Groups
The carboxylic acid moiety of 2-bromo-5-sulfamoylbenzoic acid is typically protected as an ester. The choice of the ester group is critical and depends on the desired stability and the conditions required for its removal. Here, we compare three commonly employed ester protecting groups: Methyl, Benzyl, and tert-Butyl.
Table 1: Comparison of Carboxyl Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Typical Yields (Protection) | Typical Yields (Deprotection) | Advantages | Disadvantages |
| Methyl (Me) | CH₃OH, H₂SO₄ (cat.), reflux | 1. NaOH, H₂O/THF, rt2. H₃O⁺ | >90% | >90% | Cost-effective, stable to many conditions. | Harsh basic conditions for removal may not be suitable for base-sensitive substrates. |
| Benzyl (Bn) | Benzyl bromide, K₂CO₃, DMF, rt | H₂, Pd/C, MeOH, rt | >85% | >95% | Cleaved under neutral conditions (hydrogenolysis). | Not compatible with reactions involving catalytic reduction. |
| tert-Butyl (tBu) | isobutylene, H₂SO₄ (cat.), DCM, rt or tert-Butanol, DCC, DMAP, DCM, rt | Trifluoroacetic acid (TFA), DCM, rt | >80% | >95% | Cleaved under mild acidic conditions, stable to base and hydrogenolysis. | Can be sterically hindering. |
Experimental Protocols for Carboxyl Group Protection and Deprotection
Methyl Ester Protection
Protection (Esterification):
-
Suspend 2-bromo-5-sulfamoylbenzoic acid (1 eq.) in methanol (10 vol.).
-
Add concentrated sulfuric acid (0.1 eq.) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 2-bromo-5-sulfamoylbenzoate.[1][2][3]
Deprotection (Saponification):
-
Dissolve methyl 2-bromo-5-sulfamoylbenzoate (1 eq.) in a mixture of THF and water (2:1).
-
Add sodium hydroxide (1.5 eq.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-bromo-5-sulfamoylbenzoic acid.
Benzyl Ester Protection
Protection (Alkylation):
-
Dissolve 2-bromo-5-sulfamoylbenzoic acid (1 eq.) in DMF (10 vol.).
-
Add potassium carbonate (1.5 eq.) and benzyl bromide (1.2 eq.).
-
Stir the mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain benzyl 2-bromo-5-sulfamoylbenzoate.
Deprotection (Hydrogenolysis):
-
Dissolve benzyl 2-bromo-5-sulfamoylbenzoate (1 eq.) in methanol (15 vol.).
-
Add 10% palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours, monitoring by TLC.
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate to obtain 2-bromo-5-sulfamoylbenzoic acid.
tert-Butyl Ester Protection
Protection (Acid-catalyzed addition to isobutylene):
-
Suspend 2-bromo-5-sulfamoylbenzoic acid (1 eq.) in dichloromethane (DCM, 10 vol.).
-
Cool the suspension to 0°C and add a catalytic amount of concentrated sulfuric acid.
-
Bubble isobutylene gas through the reaction mixture for 1-2 hours while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield tert-butyl 2-bromo-5-sulfamoylbenzoate.[4][5]
Deprotection (Acidolysis):
-
Dissolve tert-butyl 2-bromo-5-sulfamoylbenzoate (1 eq.) in DCM (10 vol.).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0°C.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA to obtain 2-bromo-5-sulfamoylbenzoic acid.
Caption: Workflow for the protection and deprotection of the carboxyl group.
Protecting the Sulfamoyl Group: A Comparison of N-Protecting Groups
The sulfamoyl group (-SO₂NH₂) is a primary sulfonamide and can be protected on the nitrogen atom. Carbamate-based protecting groups like Boc and Cbz are commonly used.
Table 2: Comparison of Sulfamoyl Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Typical Yields (Protection) | Typical Yields (Deprotection) | Advantages | Disadvantages |
| Boc | Boc₂O, DMAP, Et₃N, DCM, rt | TFA, DCM, rt | >80% | >90% | Stable to a wide range of conditions, removed under mild acidic conditions.[6][7][8][9][10][11] | Not stable to strong acids. |
| Cbz | Cbz-Cl, NaHCO₃, Dioxane/H₂O, 0°C to rt | H₂, Pd/C, MeOH, rt | >85% | >95% | Stable to acidic and basic conditions, removed by neutral hydrogenolysis.[12][13][14][15][16][17][18][19] | Not compatible with reductive conditions. |
Experimental Protocols for Sulfamoyl Group Protection and Deprotection
N-Boc Protection
Protection:
-
To a solution of 2-bromo-5-sulfamoylbenzoate ester (1 eq.) in DCM (10 vol.), add triethylamine (1.5 eq.), di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.), and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-Boc protected compound.[10]
Deprotection:
-
Dissolve the N-Boc protected compound (1 eq.) in DCM (10 vol.).
-
Add TFA (5-10 eq.) at 0°C.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to obtain the deprotected sulfonamide.[6][7][8][9]
N-Cbz Protection
Protection:
-
Dissolve the 2-bromo-5-sulfamoylbenzoate ester (1 eq.) in a mixture of dioxane and water (1:1).
-
Cool the solution to 0°C and add sodium bicarbonate (2.0 eq.).
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to give the N-Cbz protected compound.[13][19]
Deprotection:
-
Dissolve the N-Cbz protected compound (1 eq.) in methanol (15 vol.).
-
Add 10% palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere at room temperature for 2-4 hours, monitoring by TLC.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the deprotected sulfonamide.[13][15][18]
Caption: Workflow for the protection and deprotection of the sulfamoyl group.
Orthogonal Protection Strategy
In syntheses where both the carboxyl and sulfamoyl groups need to be protected and selectively deprotected, an orthogonal protection strategy is essential. This involves choosing protecting groups that can be removed under different reaction conditions without affecting each other.[20][21][22][23]
For 2-bromo-5-sulfamoylbenzoate, a robust orthogonal strategy would be to use a tert-Butyl ester for the carboxyl group and a Boc group for the sulfamoyl moiety. The tert-Butyl ester is stable to the basic conditions used for Boc protection and can be selectively cleaved with TFA, leaving the Boc group intact. Conversely, if a base-labile protecting group were used for the carboxyl group, the Boc group on the sulfonamide would be stable.
Caption: Decision tree for selecting a protection strategy.
References
- 1. Methyl 2-Bromo-5-sulfamoylbenzoate | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 2. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. tert-Butyl 2-bromo-5-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. METHYL-3-TERT-BUTYL-5-BROMO-BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. N-Boc-sulfonamide | C5H10NO4S- | CID 21949420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society [acs.digitellinc.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
- 16. First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tdcommons.org [tdcommons.org]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 20. fiveable.me [fiveable.me]
- 21. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for Novel PRMT5 Inhibitors Synthesized from Methyl N-Boc-2-bromo-5-sulfamoylbenzoate Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, synthesized from precursors such as Methyl N-Boc-2-bromo-5-sulfamoylbenzoate, against established alternative inhibitors. The focus is on validating the mechanism of action through a detailed examination of experimental data and methodologies.
Introduction to PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular processes, including gene transcription, RNA splicing, and signal transduction. Its dysregulation is implicated in various cancers, making it a promising target for therapeutic intervention. The development of potent and selective PRMT5 inhibitors is a key focus in oncology drug discovery. A common synthetic route to a class of these inhibitors involves the use of versatile building blocks like this compound, which enables the introduction of a key sulfonamide scaffold. This guide will delve into the validation of the mechanism of action for such inhibitors, comparing their performance with other known PRMT5 antagonists.
Performance Comparison of PRMT5 Inhibitors
The efficacy of newly synthesized PRMT5 inhibitors can be benchmarked against existing compounds that are in various stages of preclinical and clinical development. The following table summarizes the inhibitory potency of a representative nucleoside derivative bearing a sulfonamide scaffold, plausibly synthesized from a this compound-derived intermediate, and compares it with other well-characterized PRMT5 inhibitors.
| Compound Class | Specific Inhibitor Example | Mechanism of Action | Target Potency (IC50) | Cellular Potency | Clinical Development Stage | Reference |
| Sulfonamide-Scaffold Nucleoside Derivative | Compound 23n | SAM-Competitive | 8 nM | Potent antiproliferative effects in Z-138 and MOLM-13 cells | Preclinical | [1] |
| SAM-Competitive | PF-06939999 (Pfizer) | SAM-Competitive | Sub-nanomolar | Demonstrated anti-proliferative activity in NSCLC cells | Phase I (Terminated) | |
| MTA-Cooperative | JNJ-64619178 (Janssen) | MTA-Cooperative | Nanomolar range | Potent in MTAP-deleted cancer models | Phase I/II | |
| SAM-Competitive | GSK3326595 (GSK) | SAM-Competitive | Nanomolar range | Broad anti-tumor activity | Phase I/II |
Table 1: Comparative Efficacy of PRMT5 Inhibitors. IC50 values represent the half-maximal inhibitory concentration and are a measure of inhibitor potency.
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of novel PRMT5 inhibitors requires a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical PRMT5 Inhibition Assay (e.g., TR-FRET)
Objective: To determine the direct inhibitory effect of the synthesized compound on PRMT5 enzymatic activity and to calculate its IC50 value.
Principle: This homogenous assay measures the methylation of a biotinylated histone H4 peptide substrate by the PRMT5/MEP50 complex. The detection system utilizes a europium-labeled anti-methylated arginine antibody and streptavidin-allophycocyanin (APC). When the substrate is methylated, the europium and APC are brought into proximity, generating a FRET signal.
Protocol:
-
Prepare a reaction buffer containing Tris-HCl, NaCl, DTT, and a detergent (e.g., Tween-20).
-
Add the PRMT5/MEP50 enzyme complex and the synthesized inhibitor at varying concentrations to the wells of a microtiter plate.
-
Initiate the methylation reaction by adding the biotinylated H4 peptide substrate and the methyl donor, S-adenosylmethionine (SAM).
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents: europium-labeled anti-methyl-H4R3 antibody and streptavidin-APC.
-
Incubate for a further period to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor emission and plot the results against inhibitor concentration to determine the IC50 value.
Cellular Assay for Target Engagement (Western Blot)
Objective: To confirm that the inhibitor engages PRMT5 in a cellular context and inhibits its methyltransferase activity, leading to a reduction in downstream methylation marks.
Principle: This assay measures the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate, such as SmD3, in cells treated with the inhibitor. A reduction in the SDMA signal indicates target engagement and inhibition of PRMT5 activity.
Protocol:
-
Culture a relevant cancer cell line (e.g., Z-138 mantle cell lymphoma) to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of the synthesized inhibitor or a vehicle control for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the SDMA mark on the target substrate (e.g., anti-SmD3-SDMA).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the SDMA signal to a loading control (e.g., β-actin or total SmD3) to quantify the reduction in methylation.
Cell Proliferation Assay
Objective: To assess the functional consequence of PRMT5 inhibition on cancer cell growth.
Principle: This assay measures the number of viable cells after treatment with the inhibitor. A reduction in cell proliferation is indicative of the inhibitor's anti-cancer activity.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized inhibitor or a vehicle control.
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Plot the signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PRMT5 signaling pathway and point of inhibition.
References
Safety Operating Guide
Proper Disposal of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Methyl N-Boc-2-bromo-5-sulfamoylbenzoate are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat should be worn at all times. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
In case of exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. |
| Skin Contact | Wash off with soap and plenty of water. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
| Inhalation | Move the person into fresh air. |
Seek medical attention if any symptoms persist after exposure.
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be managed systematically to mitigate risks and adhere to regulations. Due to its halogenated nature, it requires special handling as hazardous waste.
Step 1: Waste Segregation
Proper segregation at the source is the most critical step in chemical waste management.
-
Halogenated Waste Stream: this compound is a halogenated organic compound due to the presence of bromine. Therefore, it must be collected in a designated "Halogenated Organic Waste" container.[1][2][3]
-
Avoid Mixing: Do not mix this compound with non-halogenated organic waste, as this will contaminate the entire container and necessitate more complex and costly disposal procedures. Also, avoid mixing it with other incompatible waste streams like strong acids, bases, or oxidizers.
Step 2: Waste Collection and Labeling
-
Container: Use a clearly labeled, leak-proof container specifically designated for halogenated organic waste. The container should have a secure screw-top cap.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Ensure the label is clearly visible and legible.
Step 3: Storage of Waste
-
Location: Store the halogenated waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition.
-
Secondary Containment: The waste container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Final Disposal Logistics
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is responsible for the final collection and disposal of hazardous chemical waste. Contact them to schedule a pickup.
-
Documentation: Maintain a log of the chemical waste generated, including the chemical name, quantity, and date of disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
